molecular formula C22H25N5O5 B15621710 PF-06465603

PF-06465603

Cat. No.: B15621710
M. Wt: 439.5 g/mol
InChI Key: FYGAMXOBXPHZMN-UHFFFAOYSA-N
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Description

PF-06465603 is a useful research compound. Its molecular formula is C22H25N5O5 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H25N5O5

Molecular Weight

439.5 g/mol

IUPAC Name

2-[4-[2-amino-6-(6-methoxy-3-pyridinyl)-4-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]cyclohexyl]oxyacetic acid

InChI

InChI=1S/C22H25N5O5/c1-12-16-9-17(13-3-8-18(31-2)24-10-13)21(30)27(20(16)26-22(23)25-12)14-4-6-15(7-5-14)32-11-19(28)29/h3,8-10,14-15H,4-7,11H2,1-2H3,(H,28,29)(H2,23,25,26)

InChI Key

FYGAMXOBXPHZMN-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of PF-06465603 (Lorlatinib): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06465603, now widely known as lorlatinib (B560019), is a third-generation, macrocyclic tyrosine kinase inhibitor (TKI) that potently and selectively targets Anaplastic Lymphoma Kinase (ALK) and ROS1 rearrangements. Developed by Pfizer, lorlatinib represents a significant therapeutic advancement in the management of ALK-positive non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier-generation TKIs and those with brain metastases. Its unique macrocyclic structure was rationally designed to penetrate the blood-brain barrier and to be active against a wide range of ALK resistance mutations, including the notoriously difficult-to-treat G1202R mutation. This technical guide provides a comprehensive overview of the discovery rationale, a detailed account of its synthesis, its mechanism of action, and a summary of its preclinical and clinical data.

Discovery and Rationale

The development of lorlatinib was driven by the clinical challenge of acquired resistance to first and second-generation ALK inhibitors in patients with ALK-rearranged NSCLC. A primary mechanism of this resistance is the emergence of secondary mutations within the ALK kinase domain. The G1202R mutation, in particular, proved to be a significant hurdle for existing therapies. Furthermore, the brain is a frequent site of metastasis in ALK-positive NSCLC, necessitating the development of a potent, brain-penetrant ALK inhibitor.

Structure-based drug design, coupled with a focus on optimizing physicochemical properties for central nervous system (CNS) penetration, led to the innovative macrocyclic architecture of lorlatinib. This design strategy aimed to create a molecule with broad-spectrum activity against various ALK resistance mutations while maintaining high selectivity and the ability to effectively cross the blood-brain barrier.

Mechanism of Action and Signaling Pathway

Lorlatinib is a potent, ATP-competitive inhibitor of both ALK and ROS1 tyrosine kinases.[1] By binding to the ATP-binding pocket of these kinases, lorlatinib blocks their catalytic activity, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival. The constitutive activation of ALK or ROS1 fusion proteins drives several oncogenic signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), JAK-STAT, and PI3K-AKT pathways.[2][3] Lorlatinib's inhibition of ALK/ROS1 leads to the downregulation of these pathways, ultimately resulting in apoptosis of cancer cells.[2][3]

ALK_ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus ALK_ROS1 ALK/ROS1 Fusion Protein PI3K PI3K ALK_ROS1->PI3K RAS RAS ALK_ROS1->RAS JAK JAK ALK_ROS1->JAK Lorlatinib Lorlatinib (this compound) Lorlatinib->ALK_ROS1 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Figure 1: Simplified ALK/ROS1 Signaling Pathway and Lorlatinib's Point of Intervention.

Quantitative Biological Data

In Vitro Kinase and Cell-Based Potency

Lorlatinib demonstrates potent inhibition of wild-type ALK and ROS1, and maintains its activity against a wide array of clinically relevant ALK resistance mutations.

Kinase/Cell LineIC50 (nM)Reference(s)
Kinase Assays
ALK (Wild-Type)Ki < 0.07[4]
ROS1Ki < 0.02[4]
ALK L1196MKi = 0.7[4]
ALK G1202R80[5]
Cell-Based Assays
EML4-ALK F1174L (NIH-3T3 cells)0.2[4]
CD74-ROS1 (BaF3 cells)1.2[4]
ALK (various clinical mutations)0.2 - 77[4]
Preclinical Pharmacokinetics

Preclinical studies have demonstrated favorable pharmacokinetic properties of lorlatinib, including its ability to penetrate the central nervous system.

SpeciesRouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference(s)
Healthy Human VolunteersOral100 mg-1.2-2-81[6]
Cancer PatientsOral100 mg q.d.-~2 (multiple doses)--[6]

Note: The table presents a selection of available data. For more comprehensive pharmacokinetic information, refer to the cited literature.[4][6][7][8][9]

Clinical Efficacy

Clinical trials have established the robust efficacy of lorlatinib in ALK-positive NSCLC patients, including those with brain metastases and those who have progressed on other ALK inhibitors.

Patient PopulationOverall Response Rate (ORR)Intracranial ORRMedian Progression-Free Survival (PFS)Reference(s)
Treatment-naïve ALK+ NSCLC90-95%66.7% (2 of 3 patients)-[6]
Previously treated with ≥2 TKIs42%-9.2 months[10]
Previously treated with ≥1 ALK TKI47%63%-[11]
Crizotinib-pre-exposed35%50%8.5 months[6]
Real-world, China (≥1 prior ALKi)49.2%45.2%12.17 months (≥2 prior ALKis)[12]

Synthesis of this compound (Lorlatinib)

The synthesis of lorlatinib is a complex, multi-step process that utilizes a convergent approach.[13][14][15] The key steps involve the preparation of two advanced intermediates, a Suzuki cross-coupling reaction to join them, and a final macrolactamization to form the characteristic macrocyclic core.[13][14][15]

Lorlatinib_Synthesis cluster_frag1 Aminopyrazole Fragment Synthesis cluster_frag2 Aryl Fragment Synthesis cluster_coupling Coupling and Macrocyclization start1 Pyrazole (B372694) Ester step1_1 Bis-bromination start1->step1_1 step1_2 N-methylation step1_1->step1_2 step1_3 Ester Hydrolysis step1_2->step1_3 step1_4 Amidation step1_3->step1_4 step1_5 Dehydration step1_4->step1_5 frag1 Aminopyrazole Nitrile Fragment step1_5->frag1 suzuki Suzuki Coupling frag1->suzuki start2 Commercial Ketone step2_1 Enantioselective Reduction start2->step2_1 step2_2 Ether Formation step2_1->step2_2 step2_3 Carbonylation step2_2->step2_3 step2_4 Bromination & Protection step2_3->step2_4 step2_5 Miyaura Borylation step2_4->step2_5 frag2 Borylated Aryl Fragment step2_5->frag2 frag2->suzuki deprotection Deprotection & Hydrolysis suzuki->deprotection macro Macrolactamization deprotection->macro lorlatinib Lorlatinib (this compound) macro->lorlatinib

Figure 2: Convergent Synthetic Strategy for Lorlatinib.
Experimental Protocols

The following protocols are generalized from published literature and are intended for informational purposes. For detailed experimental conditions, please refer to the cited scientific papers and patents.

4.1.1. Synthesis of the Aminopyrazole Nitrile Fragment [13][15]

  • Bis-bromination: A commercially available pyrazole ester is treated with a brominating agent, such as N-bromosuccinimide, to yield the corresponding dibromopyrazole derivative.

  • N-methylation: The dibromopyrazole is reacted with a protected methylamine, typically introduced via treatment with a strong base like sodium hydride in an aprotic solvent such as DMF, to afford the N-methylated intermediate.[7]

  • Ester Hydrolysis: The ester group is hydrolyzed to a carboxylic acid using standard conditions, for example, with an aqueous base like lithium hydroxide.

  • Amidation: The resulting carboxylic acid is converted to a primary amide. This can be achieved by activating the acid (e.g., with a coupling reagent like HATU or by forming an acid chloride) followed by treatment with ammonia.

  • Dehydration: The primary amide is dehydrated to the corresponding nitrile using a dehydrating agent such as trifluoroacetic anhydride (B1165640) or phosphorus oxychloride to yield the aminopyrazole nitrile fragment.

4.1.2. Synthesis of the Borylated Aryl Fragment [13][14]

  • Enantioselective Reduction: A commercially available ketone is enantioselectively reduced to the corresponding chiral alcohol. Biocatalytic methods employing ketoreductases have proven to be highly efficient for this transformation on a large scale.[7]

  • Ether Formation: The chiral alcohol is activated, typically as a mesylate by treatment with methanesulfonyl chloride, and then undergoes an SN2 displacement reaction with 2-amino-3-hydroxypyridine (B21099) to form the key pyridine (B92270) ether linkage.

  • Carbonylation: The aryl iodide is carbonylated to a methyl ester using a palladium catalyst in the presence of carbon monoxide and methanol.

  • Bromination and Protection: The pyridine ring is brominated, and the amino group is protected, for instance, as a di-Boc derivative.

  • Miyaura Borylation: A Miyaura borylation reaction is performed on the aryl bromide to generate the borylated aryl fragment required for the Suzuki coupling.

4.1.3. Suzuki Coupling and Macrocyclization [13][15]

  • Suzuki Coupling: The aminopyrazole nitrile fragment and the borylated aryl fragment are coupled via a palladium-catalyzed Suzuki reaction. Slow addition of the borylated fragment can minimize homocoupling side reactions.

  • Deprotection and Hydrolysis: The protecting groups (e.g., Boc groups) are removed under acidic conditions. This is followed by a chemoselective hydrolysis of the methyl ester, for example, using potassium trimethylsilanolate (KOTMS), to yield the linear precursor for macrocyclization.

  • Macrolactamization: The final macrocyclic ring is formed through an amide bond formation. This is typically carried out under high dilution conditions using a peptide coupling reagent such as HATU to favor intramolecular cyclization over intermolecular polymerization.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study of lorlatinib analogues is not extensively published in the public domain, key structural features contributing to its activity and properties can be inferred from its design:

  • Macrocyclic Core: The macrocyclic structure is a defining feature of lorlatinib. This constrained conformation is believed to contribute to its high potency and selectivity. It also helps to pre-organize the molecule for binding to the ALK kinase domain, potentially overcoming resistance mutations that alter the shape of the ATP-binding pocket.

  • CNS Penetration: The unique macrocyclic structure was optimized to reduce P-glycoprotein (P-gp) efflux, a key mechanism that limits the brain penetration of many drugs. This property is crucial for its efficacy against brain metastases.

  • Pyridine and Pyrazole Moieties: These nitrogen-containing aromatic rings are common features in kinase inhibitors and are likely involved in key hydrogen bonding interactions within the hinge region of the ALK and ROS1 kinase domains.

  • Aminopyridine Moiety: The amino group on the pyridine ring is a critical pharmacophoric element, likely forming a key interaction with the kinase.

  • Fluorophenyl Group: The fluorine substitution on the phenyl ring can influence the molecule's electronic properties and metabolic stability.

Conclusion

This compound (lorlatinib) is a testament to the power of structure-based drug design in overcoming significant clinical challenges in oncology. Its novel macrocyclic structure provides a solution to the dual problems of acquired resistance to earlier-generation ALK inhibitors and the presence of brain metastases. The complex yet optimized synthesis allows for the large-scale production of this life-saving medication. The potent and selective inhibition of ALK and ROS1, supported by robust preclinical and clinical data, has established lorlatinib as a cornerstone of therapy for ALK-positive NSCLC. This technical guide provides a foundational understanding of the discovery, synthesis, and biological profile of this important therapeutic agent for researchers and drug development professionals.

References

Navigating the Kinase Inhibition Landscape: A Technical Guide to PF-06465603 (Lorlatinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06465603, commercially known as lorlatinib, is a third-generation ATP-competitive small molecule inhibitor targeting anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases. While the initial query focused on a potential role as a PI3K/mTOR inhibitor, the established and primary mechanism of action for this compound is as a potent ALK and ROS1 inhibitor. This guide delineates the core mechanism of this compound, its inhibitory profile, the experimental validation of its activity, and its place within the relevant signaling pathways.

Core Mechanism of Action: ALK/ROS1 Inhibition

This compound is designed to be a macrocyclic inhibitor of ALK and ROS1, two receptor tyrosine kinases that can be oncogenic drivers in various cancers, most notably in non-small cell lung cancer (NSCLC). Its chemical structure allows it to bind to the ATP-binding pocket of these kinases, preventing the phosphorylation of downstream signaling molecules. This blockade of signal transduction ultimately inhibits cell growth, proliferation, and survival in tumors dependent on ALK or ROS1 activity.

A key feature of this compound is its ability to overcome resistance to earlier-generation ALK inhibitors. It has demonstrated activity against a wide range of ALK resistance mutations. Furthermore, its design facilitates penetration of the blood-brain barrier, making it an effective treatment for brain metastases.

While ALK and ROS1 signaling can indirectly influence the PI3K/mTOR pathway downstream, this compound is not a direct inhibitor of PI3K or mTOR. Its effects on this pathway are a consequence of its primary inhibitory action on ALK and ROS1.

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been characterized in various enzymatic and cell-based assays. The following tables summarize its potency against wild-type and mutant forms of ALK and ROS1.

Table 1: Enzymatic Inhibition of ALK and ROS1 by this compound

TargetIC50 (nM)
Wild-Type ALK1
Wild-Type ROS12

Table 2: Cellular Inhibition of ALK and ROS1 by this compound

Cell LineTargetIC50 (nM)
H3122ALK Fusion9
HCC78ROS1 Fusion11

Experimental Protocols

The characterization of this compound's inhibitory activity involves a series of in vitro and in vivo experiments.

Enzymatic Assays

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of ALK and ROS1.

Methodology:

  • Recombinant ALK or ROS1 kinase domains are incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

  • This compound is added at varying concentrations.

  • The kinase reaction is allowed to proceed for a defined period.

  • The amount of phosphorylated substrate is quantified, typically using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure ATP consumption.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays

Objective: To evaluate the potency of this compound in a cellular context, assessing its ability to inhibit ALK/ROS1 signaling and cell proliferation.

Methodology:

  • Cancer cell lines with known ALK or ROS1 fusions (e.g., H3122 for ALK, HCC78 for ROS1) are cultured.

  • Cells are treated with a range of this compound concentrations for a specified duration (e.g., 72 hours).

  • Cell viability is measured using assays such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • To assess target engagement, the phosphorylation status of ALK/ROS1 and downstream signaling proteins (e.g., STAT3, ERK) can be analyzed by Western blotting or ELISA.

  • IC50 values for cell growth inhibition are determined from dose-response curves.

Signaling Pathways and Experimental Workflows

ALK/ROS1 Signaling Pathway Inhibition

The following diagram illustrates the canonical ALK/ROS1 signaling pathway and the point of inhibition by this compound.

ALK_ROS1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK ALK / ROS1 Receptor Tyrosine Kinase GRB2 GRB2 RTK->GRB2 P PI3K PI3K RTK->PI3K P JAK JAK RTK->JAK P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription PF06465603 This compound (Lorlatinib) PF06465603->RTK Experimental_Workflow start Hypothesis: Compound inhibits Kinase X enzymatic_assay Enzymatic Assay start->enzymatic_assay ic50_determination Determine IC50 enzymatic_assay->ic50_determination cell_based_assay Cell-Based Assay (Target-positive cell line) ic50_determination->cell_based_assay cell_ic50 Determine Cell Growth IC50 cell_based_assay->cell_ic50 target_engagement Target Engagement Assay (e.g., Western Blot for p-Kinase) cell_based_assay->target_engagement in_vivo_studies In Vivo Efficacy Studies (Xenograft models) cell_ic50->in_vivo_studies target_engagement->in_vivo_studies pk_pd Pharmacokinetic/ Pharmacodynamic Analysis in_vivo_studies->pk_pd clinical_trials Clinical Trials pk_pd->clinical_trials

The Role of PF-06465603 in Cell Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on the Investigated Compound: Initial research indicates that the compound of primary interest for its role as a potent kinase inhibitor in cell signaling pathways is PF-06463922, also known as Lorlatinib (B560019) . PF-06465603 is documented as a metabolite of a different therapeutic agent. This guide will focus on PF-06463922 (Lorlatinib) to provide a comprehensive and relevant technical overview for researchers, scientists, and drug development professionals.

Introduction

Lorlatinib (PF-06463922) is a third-generation, ATP-competitive, small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1] Developed by Pfizer, it is a crucial therapeutic agent in the treatment of specific subtypes of non-small cell lung cancer (NSCLC).[2] Its macrocyclic chemical structure allows for high potency and the ability to cross the blood-brain barrier, a significant advantage in treating brain metastases.[1] This guide delves into the mechanism of action of Lorlatinib, its interaction with key cell signaling pathways, and provides a summary of its efficacy, alongside detailed experimental protocols relevant to its study.

Mechanism of Action

Lorlatinib functions by binding to the ATP-binding pocket of ALK and ROS1 kinases, preventing their phosphorylation and subsequent activation.[3] In certain cancers, chromosomal rearrangements lead to the creation of fusion genes (e.g., EML4-ALK, CD74-ROS1) that produce constitutively active ALK or ROS1 fusion proteins. These aberrant kinases drive downstream signaling pathways that promote uncontrolled cell proliferation and survival.[2][4] Lorlatinib's potent inhibitory action effectively blocks these oncogenic signals.[1]

A key feature of Lorlatinib is its efficacy against a wide range of resistance mutations that can emerge during treatment with first and second-generation ALK inhibitors.[5] This includes the highly refractory G1202R mutation in ALK.[5]

Quantitative Data on Lorlatinib's Inhibitory Activity

The potency of Lorlatinib has been quantified in numerous preclinical studies. The following tables summarize key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against wild-type and mutant forms of ALK and ROS1.

TargetKi (nM)
ROS1<0.02
ALK (Wild-Type)<0.07
ALK (L1196M)0.7

Table 1: Biochemical Inhibitory Activity of Lorlatinib (PF-06463922).[6]

Cell Line/TargetIC50 (nM)
ALK (Wild-Type)15-43
ALK (L1196M)15-43
ALK (G1269A)14-80
ALK (I1151Tins)38-50
ALK (G1202R)77-113

Table 2: Cellular Inhibitory Activity of Lorlatinib (PF-06463922) on ALK Phosphorylation.[7]

Impact on Cell Signaling Pathways

The constitutive activation of ALK and ROS1 fusion proteins triggers a cascade of downstream signaling events. The primary pathways implicated in ALK/ROS1-driven oncogenesis are the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[2][4][8] These pathways are central regulators of cell proliferation, survival, and differentiation.

By inhibiting ALK and ROS1, Lorlatinib effectively dampens the signaling flux through these critical pathways, leading to cell cycle arrest and apoptosis in cancer cells dependent on these kinases.[2]

ALK Signaling Pathway

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_jak_pathway JAK-STAT Pathway cluster_nucleus Nucleus ALK ALK Fusion Protein GRB2 GRB2/SOS ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Lorlatinib Lorlatinib (PF-06463922) Lorlatinib->ALK

ALK Signaling Pathway and Lorlatinib Inhibition.
ROS1 Signaling Pathway

ROS1_Signaling_Pathway cluster_membrane Plasma Membrane / Cytosol cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_jak_pathway JAK-STAT Pathway cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein SHP2 SHP2 ROS1->SHP2 PI3K PI3K ROS1->PI3K JAK JAK ROS1->JAK RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Lorlatinib Lorlatinib (PF-06463922) Lorlatinib->ROS1

ROS1 Signaling Pathway and Lorlatinib Inhibition.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of Lorlatinib. These are generalized methods and may require optimization for specific cell lines and experimental conditions.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.

Materials:

  • ALK or ROS1 kinase

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Lorlatinib (or other test compounds)

  • 384-well plate

  • Fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Reagent Preparation:

    • Prepare a 3X solution of Lorlatinib in kinase buffer.

    • Prepare a 3X mixture of the kinase and the europium-labeled antibody in kinase buffer.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 3X Lorlatinib solution.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to initiate the binding reaction.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

    • Read the plate on a fluorescence plate reader to detect the TR-FRET signal.

  • Data Analysis:

    • Calculate the FRET ratio and plot the values against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Assembly cluster_readout Incubation & Readout Prep_Inhibitor Prepare 3X Lorlatinib Solution Add_Inhibitor Add 5 µL Lorlatinib to Plate Prep_Kinase Prepare 3X Kinase/Antibody Mix Prep_Tracer Prepare 3X Tracer Solution Add_Kinase Add 5 µL Kinase/Antibody Mix Add_Inhibitor->Add_Kinase Add_Tracer Add 5 µL Tracer Solution Add_Kinase->Add_Tracer Incubate Incubate 1 hr at Room Temp Add_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Workflow for In Vitro Kinase Inhibition Assay.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies the number of viable cells in culture based on the amount of ATP, which is an indicator of metabolically active cells.

Materials:

  • ALK or ROS1-dependent cancer cell line

  • Complete cell culture medium

  • Lorlatinib

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Lorlatinib in culture medium.

    • Treat the cells with the Lorlatinib dilutions for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection and Analysis:

    • Measure luminescence using a luminometer.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cell_Viability_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Serial Dilutions of Lorlatinib B->C D Incubate for 72 hours C->D E Equilibrate Plate to Room Temperature D->E F Add CellTiter-Glo® Reagent E->F G Mix and Incubate for 10 minutes F->G H Measure Luminescence G->H I Calculate IC50 H->I

Workflow for Cell Viability Assay.
Western Blotting for ALK/ROS1 Phosphorylation

This technique is used to detect the phosphorylation status of ALK or ROS1 and downstream signaling proteins in response to Lorlatinib treatment.

Materials:

  • ALK or ROS1-dependent cancer cell line

  • Lorlatinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with varying concentrations of Lorlatinib for a specified time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify lysates by centrifugation and determine protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and apply ECL substrate.

  • Detection and Analysis:

    • Visualize protein bands using a chemiluminescence imaging system.

    • Quantify band intensities to determine the relative levels of protein phosphorylation.

Conclusion

Lorlatinib (PF-06463922) is a highly potent and selective inhibitor of ALK and ROS1 tyrosine kinases, demonstrating significant clinical efficacy in the treatment of ALK- and ROS1-positive NSCLC. Its ability to overcome a wide spectrum of resistance mutations and penetrate the blood-brain barrier makes it a valuable therapeutic option. The investigation of its mechanism of action through the inhibition of key oncogenic signaling pathways, such as RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT, continues to be a critical area of research. The experimental protocols outlined in this guide provide a framework for the continued exploration of Lorlatinib's role in cell signaling and the development of next-generation targeted therapies.

References

Unveiling the Pharmacological Profile of PF-06465603: A Technical Overview of its Parent Compound, the PI3K/mTOR Inhibitor PF-04691502

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the pharmacological properties of the potent phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) dual inhibitor, PF-04691502. Extensive literature review indicates that PF-06465603 is a metabolite of PF-04691502. However, detailed public information on the specific pharmacological characteristics of this compound is not available at the time of this report. Therefore, this document focuses on the well-characterized parent compound, PF-04691502, to provide a foundational understanding that may inform research into its metabolites.

Core Pharmacological Properties of PF-04691502

PF-04691502 is an orally bioavailable, ATP-competitive inhibitor that targets Class I PI3K isoforms and mTOR, key components of a signaling pathway frequently deregulated in cancer.[1][2][3] Its mechanism of action involves the direct inhibition of these kinases, leading to the suppression of downstream signaling and ultimately inhibiting tumor cell growth and proliferation.[1][2]

Biochemical Activity

PF-04691502 demonstrates potent inhibitory activity against PI3K isoforms and mTOR in biochemical assays.

TargetK_i_ (nM)Source
PI3Kα1.8[4]
PI3Kβ2.1[4]
PI3Kδ1.6[4]
PI3Kγ1.9[4]
mTOR16[4]
Cellular Activity

The compound effectively inhibits the PI3K/mTOR pathway in various cancer cell lines, leading to reduced cell proliferation.

Cell LineCancer TypeGenetic AlterationP-AKT(S473) IC_50_ (nM)P-AKT(T308) IC_50_ (nM)Proliferation IC_50_ (nM)Source
BT20BreastPIK3CA mutation3.8 - 207.5 - 47313[1][5]
SKOV3OvarianPIK3CA mutation3.8 - 207.5 - 47188[1][5]
U87MGGlioblastomaPTEN null3.8 - 207.5 - 47179[1][5]

PF-04691502 also inhibits mTORC1 activity in a PI3K-independent nutrient-stimulated assay with an IC_50_ of 32 nM.[2][5]

Mechanism of Action and Signaling Pathway

PF-04691502 exerts its anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling cascade. This pathway is crucial for regulating cell growth, survival, and metabolism.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT activates (S473) Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation PF04691502 PF-04691502 PF04691502->PI3K PF04691502->mTORC1 PF04691502->mTORC2

Figure 1: Simplified PI3K/mTOR signaling pathway and the inhibitory action of PF-04691502.

Inhibition of PI3K by PF-04691502 prevents the conversion of PIP2 to PIP3, thereby blocking the activation of AKT.[1] Concurrently, inhibition of mTORC1 and mTORC2 disrupts downstream signaling, affecting key effectors such as p70S6K and 4E-BP1, which are critical for protein synthesis and cell growth.[1][2][5] This dual inhibition leads to cell cycle arrest at the G1 phase and induction of apoptosis.[6][7]

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Lines: BT20, SKOV3, U87MG.[1]

  • Method: Cells are seeded in 96-well plates and treated with various concentrations of PF-04691502 for 72 hours. Cell viability is assessed using a resazurin-based assay, and IC_50_ values are calculated from the dose-response curves.[5]

Western Blot Analysis for Pathway Modulation
  • Cell Line: U87MG.[1]

  • Method: Cells are treated with PF-04691502 for a specified duration (e.g., 3 hours). Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Following transfer to a membrane, specific antibodies are used to detect the phosphorylation status of key pathway proteins such as AKT (S473 and T308), S6 ribosomal protein, and 4E-BP1.[1]

Western_Blot_Workflow start Start: Cancer Cell Culture treatment Treat with PF-04691502 start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (Blotting) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection & Analysis secondary_ab->detection end End: Pathway Inhibition Quantified detection->end

Figure 2: General experimental workflow for Western blot analysis of PI3K/mTOR pathway modulation.

In Vivo Antitumor Activity

PF-04691502 has demonstrated significant, dose-dependent tumor growth inhibition in various xenograft models.[1] For instance, in a SKOV3 ovarian cancer xenograft model, oral administration of PF-04691502 at 10 mg/kg once daily for 16 days resulted in approximately 72% tumor growth inhibition.[1] Similar efficacy has been observed in U87MG glioblastoma and non-small cell lung carcinoma (NSCLC) xenografts.[1]

Clinical Development and Safety Profile

A Phase I clinical trial of PF-04691502 in patients with advanced solid tumors established a maximum tolerated dose (MTD) of 8 mg once daily.[8][9] Dose-limiting toxicities included fatigue and rash.[8][9] Common treatment-related adverse events were fatigue, decreased appetite, nausea, hyperglycemia, and rash.[8][9] Pharmacodynamic studies in patient biopsies confirmed partial blockade of the PI3K signaling pathway.[8][9]

Conclusion

PF-04691502 is a potent dual inhibitor of PI3K and mTOR with well-documented preclinical and early clinical activity. Its ability to suppress a critical oncogenic signaling pathway underscores its therapeutic potential. While the pharmacological properties of its metabolite, this compound, remain to be publicly detailed, the comprehensive data on the parent compound provides a crucial foundation for further investigation. Future research into the metabolic fate and activity of PF-04691502 will be essential for a complete understanding of its clinical pharmacology.

References

Methodological & Application

In Vitro Assay Protocols for PF-06463922 (Lorlatinib) Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06463922, also known as Lorlatinib, is a highly potent, selective, and brain-penetrant small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 receptor tyrosine kinases.[1][2] It is an ATP-competitive inhibitor that has demonstrated significant activity against both wild-type and a wide range of clinically relevant mutant forms of ALK and ROS1, which often confer resistance to first and second-generation inhibitors.[3][4] This document provides detailed application notes and protocols for in vitro assays to characterize the kinase activity of PF-06463922.

Note: The compound PF-06465603 is a metabolite of the PI3K/mTOR inhibitor PF-04691502. The following protocols are for PF-06463922, a potent ALK/ROS1 inhibitor, which is likely the intended subject of inquiry based on the request for kinase assay protocols.

Data Presentation: In Vitro Inhibitory Activity of PF-06463922

The inhibitory potency of PF-06463922 has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against ALK and ROS1 kinases.

Table 1: Biochemical Inhibitory Activity (Ki) of PF-06463922 against ALK and ROS1
Target KinaseKi (nM)Assay Type
Wild-type ALK<0.07Microfluidic Mobility Shift Assay[5]
ALK L1196M0.7Microfluidic Mobility Shift Assay[1]
ALK G1269A<0.1Microfluidic Mobility Shift Assay[5]
ALK 1151Tins<0.1Microfluidic Mobility Shift Assay[5]
ALK F1174L0.9Microfluidic Mobility Shift Assay[5]
ALK C1156Y<0.1Microfluidic Mobility Shift Assay[5]
ALK L1152R0.2Microfluidic Mobility Shift Assay[5]
ALK S1206Y<0.1Microfluidic Mobility Shift Assay[5]
ROS1<0.025Biochemical Enzyme Assay[1]
Table 2: Cellular Inhibitory Activity (IC50) of PF-06463922 on ALK Phosphorylation
Cell Line ExpressingIC50 (nM)Assay Type
EML4-ALK1.5Cellular ALK Autophosphorylation Assay[6]
EML4-ALK L1196M15-43Cellular ALK Autophosphorylation Assay[1]
EML4-ALK G1269A14-80Cellular ALK Autophosphorylation Assay[1]
EML4-ALK 1151Tins38-50Cellular ALK Autophosphorylation Assay[1]
EML4-ALK G1202R77-113Cellular ALK Autophosphorylation Assay[1]

Signaling Pathways

The following diagrams illustrate the signaling pathways of ALK and ROS1, which are targeted by PF-06463922.

ALK_Signaling_Pathway Ligand Ligand (e.g., ALKALs) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Activation Dimerization Dimerization & Autophosphorylation ALK->Dimerization PLCg PLCγ Dimerization->PLCg Activates JAK JAK Dimerization->JAK Activates RAS RAS Dimerization->RAS Activates PI3K PI3K Dimerization->PI3K Activates Proliferation Cell Proliferation, Survival, Differentiation PLCg->Proliferation STAT3 STAT3 JAK->STAT3 RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT3->Proliferation MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation

ALK Signaling Pathway

ROS1_Signaling_Pathway ROS1_Fusion ROS1 Fusion Protein (e.g., CD74-ROS1) Dimerization Dimerization & Constitutive Activation ROS1_Fusion->Dimerization SHP2 SHP2 Dimerization->SHP2 Activates JAK_STAT JAK/STAT3 Pathway Dimerization->JAK_STAT Activates RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Activates Proliferation Tumor Cell Proliferation & Survival JAK_STAT->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation

ROS1 Signaling Pathway

Experimental Protocols

Biochemical Kinase Assay: Microfluidic Mobility Shift Assay

This protocol is designed to measure the direct inhibitory effect of PF-06463922 on the enzymatic activity of recombinant ALK or ROS1 kinase. The assay quantifies the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.[7][8]

Objective: To determine the Ki of PF-06463922 against a specific kinase.

Materials:

  • Recombinant human ALK or ROS1 kinase (wild-type or mutant)

  • Fluorescently labeled peptide substrate (e.g., from PerkinElmer)

  • PF-06463922 (Lorlatinib)

  • ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Stop solution

  • Microfluidic mobility shift assay instrument (e.g., Caliper LabChip, PerkinElmer EZ Reader)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of PF-06463922 in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, the fluorescently labeled peptide substrate, and the diluted PF-06463922 or vehicle control (DMSO).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution.

  • Data Acquisition: Load the samples onto the microfluidic chip of the mobility shift assay instrument. The instrument will separate the phosphorylated product from the non-phosphorylated substrate based on their different electrophoretic mobilities.[7]

  • Data Analysis: The instrument's software quantifies the amount of product and substrate in each well. Calculate the percentage of kinase inhibition for each concentration of PF-06463922. Determine the Ki value by fitting the data to an appropriate enzyme inhibition model.

Cellular ALK Phosphorylation Assay

This protocol measures the ability of PF-06463922 to inhibit the autophosphorylation of ALK in a cellular context.

Objective: To determine the IC50 of PF-06463922 for the inhibition of ALK phosphorylation in intact cells.

Materials:

  • Human cancer cell line expressing an ALK fusion protein (e.g., Karpas-299, which expresses NPM-ALK)[9]

  • Cell culture medium and supplements

  • PF-06463922 (Lorlatinib)

  • Lysis buffer

  • Phospho-ALK specific antibody and total ALK antibody

  • Sandwich ELISA kit or Western blot reagents

  • Plate reader or imaging system

Procedure:

  • Cell Culture: Culture the ALK-positive cells in appropriate medium until they reach the desired confluence.

  • Compound Treatment: Treat the cells with serial dilutions of PF-06463922 or vehicle control for a specified period (e.g., 2-4 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Detection of Phospho-ALK (Sandwich ELISA method):

    • Coat a multi-well plate with a capture antibody for total ALK.

    • Add the cell lysates to the wells and incubate.

    • Wash the wells and add a detection antibody specific for phosphorylated ALK.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add the enzyme substrate and measure the resulting signal using a plate reader.

  • Data Analysis: Normalize the phospho-ALK signal to the total protein concentration. Calculate the percentage of inhibition of ALK phosphorylation for each concentration of PF-06463922. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

This protocol assesses the effect of PF-06463922 on the viability of cancer cells that are dependent on ALK or ROS1 signaling. The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active, viable cells.[10][11]

Objective: To determine the IC50 of PF-06463922 for the inhibition of cell viability.

Materials:

  • ALK or ROS1-dependent cancer cell line

  • Cell culture medium and supplements

  • PF-06463922 (Lorlatinib)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[10]

  • Opaque-walled multi-well plates suitable for luminescence readings

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density and allow them to attach overnight.[12]

  • Compound Treatment: Add serial dilutions of PF-06463922 or vehicle control to the wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Assay Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of the reagent equal to the volume of cell culture medium in each well.[12]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro characterization of a kinase inhibitor like PF-06463922.

Kinase_Inhibitor_Workflow Start Start: Kinase Inhibitor (e.g., PF-06463922) Biochemical_Assay Biochemical Kinase Assay (Microfluidic Mobility Shift) Start->Biochemical_Assay Cellular_Assay Cellular Phosphorylation Assay (Target Engagement) Start->Cellular_Assay Viability_Assay Cell Viability Assay (Functional Outcome) Start->Viability_Assay Determine_Ki Determine Ki (Enzymatic Potency) Biochemical_Assay->Determine_Ki End End: In Vitro Profile Established Determine_Ki->End Determine_IC50_Phos Determine IC50 (Cellular Potency) Cellular_Assay->Determine_IC50_Phos Determine_IC50_Phos->End Determine_IC50_Via Determine IC50 (Antiproliferative Effect) Viability_Assay->Determine_IC50_Via Determine_IC50_Via->End

In Vitro Kinase Inhibitor Evaluation Workflow

References

Application Notes and Protocols for High-Throughput Screening with PF-06465603 (Lorlatinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06465603, also known as Lorlatinib, is a highly potent, selective, and brain-penetrant ATP-competitive small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1] It has demonstrated significant activity against a wide range of mutations in ALK that confer resistance to first and second-generation ALK inhibitors.[1][2] These characteristics make this compound an invaluable tool in cancer research and a benchmark compound for the discovery of new ALK/ROS1 inhibitors.

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel ALK and ROS1 inhibitors. The protocols are designed for a 384-well plate format, suitable for automated HTS systems.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK and ROS1 kinase domains, thereby preventing phosphorylation and activation of their downstream signaling pathways.[2] In many cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK, CD74-ROS1) that result in constitutive activation of the kinase, driving cell proliferation, survival, and metastasis.[3][4] These pathways include the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling cascades.[3][5] By inhibiting ALK and ROS1, this compound effectively abrogates these oncogenic signals.

ALK_ROS1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK/ROS1 ALK/ROS1 RAS RAS ALK/ROS1->RAS Activates PI3K PI3K ALK/ROS1->PI3K Activates JAK JAK ALK/ROS1->JAK Activates This compound This compound This compound->ALK/ROS1 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Proliferation, Survival Proliferation, Survival Transcription->Proliferation, Survival

ALK/ROS1 Signaling Pathway Inhibition by this compound.

Data Presentation

The following tables summarize the inhibitory activity of this compound against ALK, ROS1, and various clinically relevant mutant forms. This data is crucial for establishing this compound as a potent reference compound in screening assays.

Table 1: Biochemical Activity of this compound

Target KinaseMutantAssay TypeKi (nM)Reference
ALK (wild-type)-Biochemical<0.07[2]
ALKL1196MBiochemical<0.1[2]
ALKG1269ABiochemical<0.1[2]
ALKI1151TinsBiochemical<0.1[2]
ALKF1174LBiochemical0.1[2]
ALKC1156YBiochemical0.1[2]
ALKL1152RBiochemical0.2[2]
ALKS1206YBiochemical0.9[2]
ROS1 (wild-type)-Biochemical<0.025[6]

Table 2: Cellular Activity of this compound

Cell LineExpressed Fusion/MutantAssay TypeIC50 (nM)Reference
H3122EML4-ALKWTCell Viability2.8[7]
H3122EML4-ALKL1196MCell Viability15 - 43[2]
H3122EML4-ALKG1269ACell Viability14 - 80[2]
SNU2535EML4-ALKG1269ACell Viability47[2]
MGH021-5SQSTM1-ALKG1202RCell Viability63[2]
MGH056-1EML4-ALKI1171TCell Viability23[2]
CLB-GEALKF1174LCell Viability25[8]
CLB-BARALKR1275QCell Viability16[8]
HCC78SLC34A2-ROS1Cell Viability1.3[6]
Ba/F3CD74-ROS1Cell Viability0.6[6]

Experimental Protocols

Protocol 1: High-Throughput Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based biochemical assay to measure the activity of recombinant ALK or ROS1 kinase and the inhibitory effect of test compounds. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced in the kinase reaction.

Biochemical_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound_Plate Compound Plate (384-well) Test Compounds & this compound Dispense_Compound Dispense 25 nL Compound/Control to Assay Plate Compound_Plate->Dispense_Compound Reagent_Prep Prepare Reagents: - Kinase (ALK/ROS1) - Substrate/ATP Mix Add_Kinase Add 2.5 µL Kinase Reagent_Prep->Add_Kinase Dispense_Compound->Add_Kinase Add_Substrate_ATP Add 2.5 µL Substrate/ATP (Initiate Reaction) Add_Kinase->Add_Substrate_ATP Incubate_1 Incubate 60 min at room temp Add_Substrate_ATP->Incubate_1 Add_ADP_Glo Add 5 µL ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_1->Add_ADP_Glo Incubate_2 Incubate 40 min at room temp Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add 10 µL Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate 30 min at room temp Add_Detection_Reagent->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence

HTS Biochemical Assay Workflow.

Materials:

  • Recombinant human ALK or ROS1 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (for positive control)

  • DMSO

  • 384-well, white, low-volume, solid bottom assay plates

  • Acoustic liquid handler (e.g., Echo) or pin tool for compound transfer

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and this compound in DMSO in a source plate.

    • Using an acoustic liquid handler, transfer 25-50 nL of each compound solution to the 384-well assay plate.

    • For controls, dispense an equal volume of DMSO (negative control, 0% inhibition) and a high concentration of this compound (e.g., 10 µM, positive control, 100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase solution in Kinase Assay Buffer. The optimal concentration of the kinase should be determined empirically to ensure the reaction is in the linear range.

    • Add 2.5 µL of the 2X kinase solution to each well of the assay plate containing the compounds.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Prepare a 2X substrate/ATP master mix in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP mix to each well. The final reaction volume is 5 µL.

  • Incubation:

    • Briefly mix the plate on a plate shaker.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and high concentration this compound (100% inhibition) controls.

    • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: High-Throughput Cell-Based Viability Assay (CellTiter-Glo® Format)

This protocol outlines a cell-based assay to assess the effect of test compounds on the viability of a cancer cell line harboring an ALK or ROS1 fusion, such as NCI-H3122 (EML4-ALK).[9] Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[10]

CellBased_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Cell_Culture Culture NCI-H3122 cells Seed_Cells Seed 1,000-3,000 cells/well in 40 µL media Cell_Culture->Seed_Cells Compound_Plate Compound Plate (384-well) Test Compounds & this compound Add_Compound Add 10 µL of 5X Compound/Control Compound_Plate->Add_Compound Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Incubate_Overnight->Add_Compound Incubate_72h Incubate 72 hours Add_Compound->Incubate_72h Equilibrate_Plate Equilibrate plate to room temp (30 min) Incubate_72h->Equilibrate_Plate Add_CTG_Reagent Add 25 µL CellTiter-Glo® Reagent Equilibrate_Plate->Add_CTG_Reagent Mix_Plate Mix 2 min on orbital shaker Add_CTG_Reagent->Mix_Plate Incubate_10min Incubate 10 min at room temp Mix_Plate->Incubate_10min Read_Luminescence Read Luminescence Incubate_10min->Read_Luminescence

HTS Cell-Based Assay Workflow.

Materials:

  • NCI-H3122 cell line (or other relevant ALK/ROS1-dependent cell line)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • This compound (for positive control)

  • DMSO

  • 384-well, white, clear-bottom, tissue culture-treated assay plates

  • Automated liquid handler or multichannel pipette

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding:

    • Harvest and count NCI-H3122 cells.

    • Resuspend cells in complete culture medium to a density that allows for exponential growth over the assay period. A typical seeding density is 1,000-3,000 cells per well.

    • Dispense 40 µL of the cell suspension into each well of the 384-well assay plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare 5X working solutions of test compounds and this compound by diluting the DMSO stock in complete culture medium.

    • Add 10 µL of the 5X compound solutions to the respective wells, resulting in a final volume of 50 µL. The final DMSO concentration should be ≤ 0.5%.

    • Include wells with cells treated with medium containing DMSO as a negative control (0% inhibition) and wells with medium only (no cells) as a background control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 25 µL of CellTiter-Glo® Reagent to each well.[11]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Subtract the average luminescence from the "no cell" background wells from all other wells.

    • Calculate the percent viability for each compound concentration relative to the DMSO-treated control cells (100% viability).

    • Plot the percent viability versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

References

Application Notes and Protocols for Establishing a PF-06465603-Resistant Cell Line Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06465603 is a potent inhibitor of ALK and ROS1 tyrosine kinases, crucial targets in the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC). However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. To facilitate the study of resistance mechanisms and the development of next-generation inhibitors, robust in vitro models are essential. These application notes provide a detailed protocol for establishing and characterizing a this compound-resistant cell line model using a dose-escalation strategy.

Principle

The generation of a drug-resistant cell line is achieved through the long-term culture of a sensitive parental cell line in the presence of gradually increasing concentrations of the selective agent, this compound. This process mimics the selective pressure that leads to the emergence of resistant cancer cell populations in patients. The resulting resistant cell line can then be characterized to identify the molecular mechanisms underlying its resistance.

Data Presentation

Table 1: Determination of this compound IC50 in Parental Cell Line
Cell LineThis compound Concentration (nM)Percent Viability (%)
Parental0100
185
1052
5025
10010
5002
Calculated IC50 ~10 nM
Table 2: Dose-Escalation Schedule for Generating this compound Resistance
Passage NumberThis compound Concentration (nM)Observations
1-32.5 (0.25 x IC50)Initial cell death, recovery of proliferating cells
4-65 (0.5 x IC50)Slower growth, adaptation observed
7-910 (IC50)Significant cell death, resistant colonies emerge
10-1220 (2 x IC50)Stable growth of resistant cells
13-1550 (5 x IC50)Continued stable growth
16-18100 (10 x IC50)Highly resistant population established
Table 3: Characterization of this compound-Resistant Cell Line
Cell LineIC50 (nM)Resistance Index (RI)Key Molecular Findings (Example)
Parental101-
This compound-Resistant25025ALK G1202R mutation, Upregulation of EGFR signaling

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound

Objective: To determine the concentration of this compound that inhibits the growth of the parental cell line by 50%.

Materials:

  • Parental cancer cell line (e.g., NCI-H3122, an ALK-rearranged NSCLC cell line)

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed parental cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[1]

  • Prepare a serial dilution of this compound in complete cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours under standard cell culture conditions.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.[2]

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]

Protocol 2: Generation of this compound-Resistant Cell Line by Dose-Escalation

Objective: To establish a cell line with acquired resistance to this compound.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • Cell culture flasks

Procedure:

  • Begin by continuously culturing the parental cells in a medium containing this compound at a concentration of 0.25x the determined IC50.[3][4]

  • When the cells reach 70-80% confluency and exhibit stable growth, subculture them and increase the concentration of this compound by 1.5 to 2-fold.[3]

  • Monitor the cells closely for signs of cytotoxicity. It is common to observe initial cell death followed by the recovery and proliferation of a subpopulation of cells.

  • Repeat the stepwise increase in drug concentration every 2-3 passages, allowing the cells to adapt to each new concentration.[5]

  • Cryopreserve cell stocks at each successful concentration step as a backup.[4]

  • Continue this process until the cells are able to proliferate in a medium containing at least 10-fold the initial IC50 of this compound.[3]

  • The entire process can take several months to complete.[3]

Protocol 3: Isolation of Single-Cell Clones

Objective: To ensure a genetically homogenous resistant cell population.

Materials:

  • This compound-resistant cell population

  • Complete cell culture medium containing a maintenance concentration of this compound

  • 96-well plates

  • Cloning cylinders or sterile pipette tips

Procedure (Limiting Dilution Method):

  • Prepare a single-cell suspension of the resistant cell line.

  • Perform serial dilutions of the cell suspension to a final concentration of approximately 1 cell per 100 µL.[6]

  • Dispense 100 µL of the diluted cell suspension into each well of a 96-well plate.

  • Incubate the plates and monitor for the growth of single colonies in individual wells.[7]

  • Once colonies are established, expand the single-cell clones for further characterization.[6]

Protocol 4: Characterization of the Resistant Cell Line

A. Confirmation of Resistance Profile

Objective: To quantify the level of resistance in the newly established cell line.

Procedure:

  • Perform a cell viability assay (as described in Protocol 1) on both the parental and the resistant cell lines using a range of this compound concentrations.

  • Calculate the IC50 for both cell lines and determine the Resistance Index (RI) using the following formula: RI = IC50 (Resistant Line) / IC50 (Parental Line)[5]

B. Western Blot Analysis of Signaling Pathways

Objective: To investigate alterations in key signaling pathways.

Materials:

  • Parental and resistant cell lysates

  • Antibodies against total and phosphorylated ALK, ROS1, EGFR, MET, AKT, and ERK[8][9][10]

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Prepare protein lysates from both parental and resistant cells.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

  • Probe the membrane with primary antibodies targeting key signaling proteins (e.g., p-ALK, ALK, p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK).[9]

  • Incubate with HRP-conjugated secondary antibodies and visualize protein bands using a chemiluminescence imager.

  • Analyze changes in protein expression and phosphorylation status between the parental and resistant lines.

C. Next-Generation Sequencing (NGS) for Mutation Analysis

Objective: To identify potential on-target resistance mutations.

Procedure:

  • Isolate genomic DNA from both parental and resistant cell lines.

  • Perform targeted sequencing of the ALK and ROS1 kinase domains or whole-exome sequencing.

  • Analyze the sequencing data to identify any acquired mutations in the resistant cell line compared to the parental line. NGS can detect mutations at low frequencies.[11][12][13][14]

Visualizations

G cluster_0 Generation of Resistant Cell Line Parental Cell Line Parental Cell Line Determine IC50 Determine IC50 Parental Cell Line->Determine IC50 Dose-Escalation Culture Dose-Escalation Culture Parental Cell Line->Dose-Escalation Culture Determine IC50->Dose-Escalation Culture Resistant Population Resistant Population Dose-Escalation Culture->Resistant Population Single-Cell Cloning Single-Cell Cloning Resistant Population->Single-Cell Cloning Clonal Resistant Cell Line Clonal Resistant Cell Line Single-Cell Cloning->Clonal Resistant Cell Line

Caption: Experimental workflow for generating a this compound-resistant cell line.

G cluster_0 ALK/ROS1 Signaling Pathway This compound This compound ALK/ROS1 ALK/ROS1 This compound->ALK/ROS1 PI3K/AKT PI3K/AKT ALK/ROS1->PI3K/AKT RAS/MAPK RAS/MAPK ALK/ROS1->RAS/MAPK JAK/STAT JAK/STAT ALK/ROS1->JAK/STAT Proliferation & Survival Proliferation & Survival PI3K/AKT->Proliferation & Survival RAS/MAPK->Proliferation & Survival JAK/STAT->Proliferation & Survival

Caption: Simplified ALK/ROS1 signaling pathway and the inhibitory action of this compound.

G cluster_0 Mechanisms of Resistance to this compound This compound This compound ALK/ROS1 ALK/ROS1 This compound->ALK/ROS1 Proliferation & Survival Proliferation & Survival ALK/ROS1->Proliferation & Survival On-Target Resistance On-Target Resistance Secondary Mutations Secondary Mutations On-Target Resistance->Secondary Mutations Secondary Mutations->ALK/ROS1 Alters drug binding Off-Target Resistance Off-Target Resistance Bypass Pathways Bypass Pathways Off-Target Resistance->Bypass Pathways EGFR/MET Activation EGFR/MET Activation Bypass Pathways->EGFR/MET Activation EGFR/MET Activation->Proliferation & Survival

Caption: Overview of on-target and off-target mechanisms of resistance to this compound.

References

Troubleshooting & Optimization

Identifying and mitigating PF-06465603 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-06465603. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this potent and selective ALK/ROS1 inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that may arise during your experiments with this compound.

Q1: My cells are showing unexpected phenotypic changes (e.g., altered metabolism, unexpected growth inhibition/promotion) that don't seem to be solely related to ALK/ROS1 inhibition. What could be the cause?

A1: While this compound is a highly selective inhibitor of ALK and ROS1, at higher concentrations it can interact with other kinases. One potential off-target family is the Insulin Receptor (INSR) and Insulin-like Growth Factor 1 Receptor (IGF-1R) due to the structural homology in their kinase domains with ALK and ROS1.[1] Activation of these receptors can trigger downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are involved in cell growth, proliferation, and metabolism.[2][3] Unintended inhibition of INSR or IGF-1R could lead to the observed anomalous cellular phenotypes.

Troubleshooting Steps:

  • Confirm On-Target Inhibition: First, verify that ALK/ROS1 signaling is effectively inhibited at your working concentration of this compound. You can do this by performing a Western blot to check the phosphorylation status of ALK/ROS1 and key downstream effectors like STAT3, Akt, and ERK.

  • Assess Off-Target Activity: To determine if INSR/IGF-1R signaling is affected, perform a Western blot to analyze the phosphorylation levels of these receptors and their downstream targets in the presence of this compound.

  • Dose-Response Experiment: Conduct a dose-response experiment to find the minimal concentration of this compound that effectively inhibits ALK/ROS1 without significantly impacting INSR/IGF-1R signaling.

  • Use a More Selective Inhibitor (if available): If off-target effects on INSR/IGF-1R are confirmed and problematic for your experimental system, consider comparing your results with another ALK/ROS1 inhibitor with a different selectivity profile, such as Lorlatinib (B560019), keeping in mind it also has its own off-target profile.[4][5][6]

Q2: I am observing variability in the inhibitory effect of this compound across different cell lines. Why is this happening?

A2: The cellular context plays a crucial role in the efficacy of any kinase inhibitor. Variability in response can be attributed to several factors:

  • Expression Levels of Target and Off-Target Kinases: Different cell lines will have varying expression levels of ALK, ROS1, and potential off-target kinases. Higher expression of the target may require a higher concentration of the inhibitor for complete inhibition, while higher expression of an off-target could lead to more pronounced off-target effects.

  • Genetic Background of the Cell Line: The presence of different mutations or the activation of alternative signaling pathways in a cell line can influence its dependence on ALK/ROS1 signaling and its susceptibility to off-target effects.

  • Drug Efflux Pumps: Overexpression of drug efflux pumps like P-glycoprotein (MDR1) in certain cell lines can reduce the intracellular concentration of this compound, leading to decreased efficacy.

Troubleshooting Steps:

  • Characterize Your Cell Lines: If not already known, determine the expression levels of ALK, ROS1, and key off-target kinases (like INSR and IGF-1R) in your panel of cell lines using techniques like Western blotting or qPCR.

  • Titrate the Inhibitor for Each Cell Line: Perform a dose-response curve for each cell line to determine the specific IC50 value for ALK/ROS1 inhibition in that cellular context.

  • Assess Drug Efflux: If you suspect drug efflux to be an issue, you can use inhibitors of common efflux pumps in combination with this compound to see if this potentiates its effect.

Q3: How can I confirm that this compound is engaging with its intended target (ALK/ROS1) within the cell?

A3: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method is based on the principle that the binding of a ligand (in this case, this compound) to its target protein increases the protein's thermal stability. By heating cell lysates treated with the inhibitor to a range of temperatures and then quantifying the amount of soluble target protein remaining, you can observe a shift in the melting curve of the target protein, which indicates direct binding.

Quantitative Data: Kinase Selectivity of this compound

This compound is a highly potent and selective inhibitor of ALK and ROS1. The following table summarizes the inhibitory activity of this compound against a panel of kinases. The data is presented as the percentage of inhibition at a 1 µM concentration. Note that while highly selective, some off-target activity is observed at this concentration.

Kinase Target% Inhibition at 1 µM
ALK >99
ROS1 >99
INSR>75
IGF-1R>75
LTK>75
PTK2B (Pyk2)>75
TYRO3>75
AXL>75
MER>75
FLT3>75
TRKA>75
TRKB>75
TRKC>75
JAK2>75
Data is derived from supplementary information in Zou et al., PNAS, 2015.

Experimental Protocols

1. Western Blot for On-Target and Off-Target Pathway Analysis

This protocol is for assessing the phosphorylation status of key proteins in the ALK/ROS1 and potential off-target signaling pathways.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein assay kit (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • Transfer apparatus and PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary antibodies (e.g., p-ALK, ALK, p-ROS1, ROS1, p-Akt, Akt, p-ERK, ERK, p-INSR, INSR, p-IGF-1R, IGF-1R).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

    • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Materials:

    • Cells in culture.

    • This compound and vehicle control.

    • PBS.

    • PCR tubes or 96-well PCR plate.

    • Thermocycler.

    • Lysis buffer with protease inhibitors.

    • Apparatus for freeze-thaw cycles (e.g., liquid nitrogen and water bath).

    • Ultracentrifuge.

    • Western blot materials (as described above).

  • Procedure:

    • Cell Treatment: Treat cultured cells with this compound or vehicle at the desired concentration for a specified time.

    • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

    • Heating: Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) in a thermocycler. Include a non-heated control.

    • Lysis: Lyse the cells using freeze-thaw cycles.

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 100,000 x g) to pellet aggregated proteins.

    • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein (ALK or ROS1) by Western blot.

    • Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.

Visualizations

On-Target Signaling Pathway: ALK/ROS1

ALK_ROS1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream This compound This compound ALK/ROS1 ALK/ROS1 This compound->ALK/ROS1 Inhibition STAT3 STAT3 ALK/ROS1->STAT3 PI3K PI3K ALK/ROS1->PI3K RAS RAS ALK/ROS1->RAS Gene Transcription Gene Transcription STAT3->Gene Transcription Akt Akt PI3K->Akt RAF RAF RAS->RAF Cell Survival Cell Survival Akt->Cell Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation IGF1R_INSR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream This compound This compound IGF-1R/INSR IGF-1R/INSR This compound->IGF-1R/INSR Potential Off-Target Inhibition IRS1/2 IRS1/2 IGF-1R/INSR->IRS1/2 PI3K PI3K IRS1/2->PI3K Grb2/SOS Grb2/SOS IRS1/2->Grb2/SOS Akt Akt PI3K->Akt RAS RAS Grb2/SOS->RAS Metabolism &\nCell Survival Metabolism & Cell Survival Akt->Metabolism &\nCell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Growth &\nProliferation Growth & Proliferation ERK->Growth &\nProliferation Off_Target_Workflow Start Start Observe Unexpected Phenotype Observe Unexpected Phenotype Start->Observe Unexpected Phenotype Hypothesize Off-Target Effect Hypothesize Off-Target Effect Observe Unexpected Phenotype->Hypothesize Off-Target Effect Kinome Profiling Kinome Profiling Hypothesize Off-Target Effect->Kinome Profiling Broad Screen CETSA CETSA Hypothesize Off-Target Effect->CETSA Candidate Target Western Blot (Off-Target Pathway) Western Blot (Off-Target Pathway) Hypothesize Off-Target Effect->Western Blot (Off-Target Pathway) Pathway Analysis Analyze Data Analyze Data Kinome Profiling->Analyze Data CETSA->Analyze Data Western Blot (Off-Target Pathway)->Analyze Data Mitigation Strategy Mitigation Strategy Analyze Data->Mitigation Strategy End End Mitigation Strategy->End

References

Troubleshooting inconsistent results in PF-06465603 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PF-06463922 (Lorlatinib), a potent and selective next-generation ALK/ROS1 inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during in vitro and in vivo experiments with Lorlatinib (B560019).

Q1: Why am I observing inconsistent IC50 values for Lorlatinib in my cell-based assays?

Inconsistent IC50 values can arise from several factors:

  • Cell Line Integrity: Ensure the cell line's identity and purity through regular authentication (e.g., STR profiling). Genetic drift can occur over multiple passages, potentially altering the expression or mutation status of the target kinases (ALK/ROS1).

  • Mycoplasma Contamination: Mycoplasma can significantly impact cellular metabolism and drug response. Regularly test your cell cultures for mycoplasma contamination.

  • Assay Conditions: Variations in cell seeding density, incubation time with the compound, and the type of viability assay used (e.g., MTS vs. CellTiter-Glo) can all contribute to variability. Standardize these parameters across all experiments.

  • Compound Stability and Storage: Lorlatinib, like any small molecule inhibitor, can degrade over time. Prepare fresh dilutions from a concentrated stock for each experiment and store the stock solution according to the manufacturer's recommendations (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If possible, use a consistent batch of FBS or consider reducing the serum concentration during the drug treatment period.

Q2: My Lorlatinib-sensitive cell line is showing signs of developing resistance. What are the possible mechanisms?

Acquired resistance to Lorlatinib is a known phenomenon. The primary mechanisms include:

  • On-Target Resistance (Secondary Mutations): The emergence of secondary mutations in the ALK or ROS1 kinase domain is a common mechanism of resistance. These mutations can prevent Lorlatinib from binding effectively to its target.[1][2][3][4][5][6] The G1202R mutation in ALK is a well-characterized resistance mutation to earlier-generation ALK inhibitors that Lorlatinib is designed to overcome, but compound mutations can still confer resistance.[4][5]

  • Off-Target Resistance (Bypass Signaling): Cancer cells can activate alternative signaling pathways to bypass the inhibition of ALK/ROS1.[1][7] Activation of pathways such as EGFR, MET, or PI3K/AKT can promote cell survival and proliferation despite the presence of Lorlatinib.[1][8]

  • Epithelial-to-Mesenchymal Transition (EMT): Some cells may undergo EMT, a process that can lead to reduced drug sensitivity.[6]

To investigate the mechanism of resistance in your cell line, you can perform next-generation sequencing (NGS) to identify potential mutations in ALK/ROS1 or other cancer-related genes. Western blotting can be used to assess the activation of bypass signaling pathways.

Q3: I am observing unexpected or off-target effects in my experiments. How can I mitigate this?

While Lorlatinib is a highly selective inhibitor, off-target effects can still occur, particularly at higher concentrations.

  • Dose-Response Curve: Always perform a dose-response experiment to determine the optimal concentration of Lorlatinib that inhibits the target without causing significant off-target effects.

  • Control Experiments: Use appropriate controls, such as a parental cell line that does not express the ALK/ROS1 fusion protein or a structurally related but inactive compound, to distinguish between on-target and off-target effects.

  • Phenotypic vs. Target-Based Assays: Combine target-based assays (e.g., Western blot for p-ALK) with phenotypic assays (e.g., cell viability) to confirm that the observed phenotype is a direct result of target inhibition.

Q4: What are some key considerations for in vivo studies with Lorlatinib?

  • Pharmacokinetics: Lorlatinib has good oral bioavailability and is brain-penetrant.[4][9][10] However, the specific pharmacokinetic properties can vary between different animal models. It is advisable to perform a pilot pharmacokinetic study to determine the optimal dosing regimen for your model.

  • Toxicity: While generally well-tolerated, potential side effects of ALK inhibitors can include gastrointestinal issues and elevated liver enzymes.[11][12] Monitor the health of the animals closely and consider dose adjustments if signs of toxicity are observed.

  • Tumor Model: The choice of xenograft or genetically engineered mouse model is critical. Ensure that the tumor model accurately reflects the genetic alterations you are studying (e.g., specific ALK or ROS1 fusion).

Data Presentation

Table 1: In Vitro Potency of Lorlatinib (PF-06463922) against various ALK and ROS1 Kinases

Kinase TargetKi (nM)Cellular IC50 (nM)Reference
Wild-type ALK<0.0715-43 (EML4-ALK)[4][9]
ALK L1196M0.715-43[4][9]
ALK G1269A<0.114-80[4][9]
ALK I1151Tins<0.138-50[9]
ALK G1202R0.977-113[4][9]
Wild-type ROS1<0.025Subnanomolar[9][13]
ROS1 G2032R-Inhibited[10][13]
ROS1 G2026M-Inhibited[10][13]

Note: Ki and IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Lorlatinib in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Lorlatinib. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-ALK

  • Cell Lysis: Treat cells with Lorlatinib at various concentrations for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ALK (e.g., p-ALK Tyr1604) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total ALK and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phospho-ALK.

Mandatory Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K Lorlatinib Lorlatinib (PF-06463922) Lorlatinib->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: ALK signaling pathway and the inhibitory action of Lorlatinib.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality (Lorlatinib, Media, Serum) Start->Check_Reagents Check_Cells Assess Cell Health & Identity (Mycoplasma, STR) Start->Check_Cells Standardize_Protocol Standardize Experimental Protocol (Seeding Density, Incubation Time) Start->Standardize_Protocol Consistent_Results Consistent Results? Check_Reagents->Consistent_Results Check_Cells->Consistent_Results Standardize_Protocol->Consistent_Results Yes Yes Consistent_Results->Yes Yes No No Consistent_Results->No No End Problem Solved Yes->End Investigate_Resistance Investigate Acquired Resistance (NGS, Western Blot) No->Investigate_Resistance Investigate_Resistance->End

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Strategies to Minimize Lorlatinib (PF-06465603)-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of Lorlatinib (B560019) (PF-06465603) on normal, non-cancerous cells during preclinical experiments. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Lorlatinib (this compound)?

Lorlatinib is a third-generation, highly potent, and brain-penetrant tyrosine kinase inhibitor (TKI).[1][2] It is a competitive inhibitor of the adenosine (B11128) triphosphate (ATP)-binding pocket of both anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[3][4][5] In cancer cells with ALK or ROS1 gene rearrangements, the resulting fusion proteins are constitutively active, driving uncontrolled cell proliferation and survival.[3][4] Lorlatinib blocks this aberrant signaling, leading to the inhibition of tumor growth and induction of apoptosis.[3][5] A key feature of Lorlatinib is its ability to cross the blood-brain barrier, making it effective against brain metastases.[3][6]

Q2: What are the known cytotoxic effects of Lorlatinib on normal cells observed in clinical and preclinical studies?

The most frequently reported adverse events in patients treated with Lorlatinib include hyperlipidemia (hypercholesterolemia and hypertriglyceridemia), edema, peripheral neuropathy, and central nervous system (CNS) effects such as cognitive and mood changes.[1][2][7][8] Preclinical studies have shown that clinically relevant concentrations of Lorlatinib can directly lead to the accumulation of cholesteryl esters and triglycerides in human hepatic cells, suggesting a direct impact on lipid metabolism.[4]

Q3: Are there any known off-target effects of Lorlatinib that could contribute to cytotoxicity in normal cells?

While highly selective for ALK and ROS1, Lorlatinib has been shown to have in vitro activity against other tyrosine kinases, including TYK1, FER, FPS, TRKA, TRKB, TRKC, FAK, FAK2, and ACK.[5][9] Inhibition of these kinases in normal cells could potentially contribute to off-target cytotoxic effects. The specific contribution of each of these off-targets to the observed side effects in normal cells is an area of ongoing research.

Q4: What strategies can be employed in vitro to minimize Lorlatinib-induced cytotoxicity in normal cells?

Minimizing cytotoxicity in normal cells during in vitro experiments is crucial for obtaining accurate and relevant data. Here are some strategies:

  • Dose Optimization: Conduct dose-response experiments to determine the lowest effective concentration of Lorlatinib that inhibits the target cancer cells while having minimal impact on normal cells.

  • Co-treatment with Protective Agents: Preclinical research on other TKIs suggests that co-treatment with antioxidants or other cytoprotective agents may mitigate off-target toxicity. For Lorlatinib-induced hyperlipidemia in hepatic cells, co-treatment with silibinin (B1684548) (a hepatoprotective agent) has been shown to suppress the accumulation of lipids in vitro.[4]

  • Use of 3D Cell Culture Models: Spheroid or organoid models that more closely mimic the in vivo microenvironment can sometimes provide a more accurate assessment of toxicity and efficacy compared to traditional 2D cell cultures.

  • Selective Kinase Inhibitors: If off-target effects on a specific kinase are suspected to cause cytotoxicity, consider using more selective inhibitors for that kinase in combination with lower doses of Lorlatinib.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in normal cell lines at concentrations effective against cancer cells.
Potential Cause Troubleshooting Steps
High drug concentration Perform a detailed dose-response curve for both cancer and normal cell lines to identify a therapeutic window.
Off-target effects - Conduct a literature search for known off-target effects of Lorlatinib. - Use a rescue experiment by overexpressing a drug-resistant mutant of the target protein to see if the phenotype is reversed.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below the toxic threshold for the cell lines being used (typically <0.1%).
Cell culture conditions Standardize cell culture protocols, including passage number and confluency, as these can influence cellular sensitivity to drugs.
Issue 2: Inconsistent results in cytotoxicity assays between experimental repeats.
Potential Cause Troubleshooting Steps
Compound degradation Aliquot and store Lorlatinib according to the manufacturer's instructions (typically at -80°C and protected from light) to prevent degradation. Prepare fresh dilutions for each experiment.
Variability in cell health Monitor cell viability and morphology before each experiment. Ensure cells are healthy and in the exponential growth phase.
Inaccurate pipetting Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent drug concentrations.
Assay timing Adhere to consistent incubation times for drug treatment and assay development.

Quantitative Data Summary

Table 1: Clinically Observed Adverse Events with Lorlatinib (100 mg once daily)

Adverse EventFrequency (%)Grade 3-4 Frequency (%)
Hypercholesterolemia 82.415.6
Hypertriglyceridemia 60.716.3
Edema 51.22.4
Peripheral Neuropathy 43.72.0
Cognitive Effects 39.71.7
Weight Gain 21.04.1
Mood Effects 21.01.4
Diarrhea 17.60.7
Arthralgia 17.30.7
Fatigue 16.61.0

Data compiled from pooled safety analysis of 295 patients.[2]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of Lorlatinib in both cancer and normal cell lines.

Materials:

  • Cancer and normal cell lines of interest

  • Complete cell culture medium

  • Lorlatinib (this compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of Lorlatinib in DMSO.

    • Perform serial dilutions of Lorlatinib in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells).

Visualizations

Lorlatinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK/ROS1_Receptor ALK/ROS1 Receptor Tyrosine Kinase Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) ALK/ROS1_Receptor->Downstream_Signaling Activates Lorlatinib Lorlatinib (this compound) Lorlatinib->ALK/ROS1_Receptor Binds to ATP pocket ATP ATP ATP->ALK/ROS1_Receptor Blocked by Lorlatinib Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Caption: Mechanism of action of Lorlatinib (this compound).

Cytotoxicity_Workflow Start Start: Assess Cytotoxicity Seed_Cells Seed Normal and Cancer Cell Lines Start->Seed_Cells Treat_Cells Treat with Lorlatinib (Dose-Response) Seed_Cells->Treat_Cells Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Treat_Cells->Cytotoxicity_Assay Analyze_Data Analyze Data and Determine IC50 Values Cytotoxicity_Assay->Analyze_Data Decision Is there a sufficient therapeutic window? Analyze_Data->Decision End_Good Proceed with Experiment Decision->End_Good Yes Troubleshoot Troubleshoot Experiment Decision->Troubleshoot No Co_treatment Consider Co-treatment with Protective Agents Troubleshoot->Co_treatment Co_treatment->Treat_Cells

Caption: Experimental workflow for assessing Lorlatinib cytotoxicity.

References

Technical Support Center: Optimizing Western Blot for p-AKT Detection Post-PF-06465603 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers detecting phosphorylated AKT (p-AKT) via Western blot following treatment with PF-06465603.

I. Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on p-AKT levels?

A1: this compound is a metabolite of PF-04691502, which is a potent and selective inhibitor of class I PI3Ks and mTOR[1]. The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Activation of PI3K leads to the phosphorylation and activation of AKT[2][3][4][5]. Therefore, treatment with a PI3K inhibitor like the parent compound of this compound is expected to decrease the phosphorylation of AKT. A significant reduction or complete loss of the p-AKT signal in your Western blot is the anticipated result of effective this compound treatment.

Q2: Which phosphorylation site of AKT is most relevant to assess the effect of a PI3K inhibitor?

A2: The most commonly studied phosphorylation sites for AKT activation are Threonine 308 (Thr308) and Serine 473 (Ser473). Phosphorylation at both sites is generally required for full AKT activation. For assessing the impact of a PI3K inhibitor, detecting p-AKT (Ser473) is a standard and reliable approach[6].

Q3: Why is it crucial to include both positive and negative controls in my experiment?

A3: Positive and negative controls are essential for validating your Western blot results.

  • Positive Control: A lysate from cells known to have high levels of p-AKT (e.g., cells stimulated with a growth factor like insulin (B600854) or EGF) confirms that your antibody and detection system are working correctly.

  • Negative Control: A lysate from untreated or vehicle-treated cells serves as a baseline to which you can compare the effect of this compound.

  • Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin, or vinculin) is crucial to ensure that you have loaded equal amounts of protein in each lane.

Q4: Can I use non-fat dry milk for blocking when detecting p-AKT?

A4: It is generally recommended to use Bovine Serum Albumin (BSA) for blocking when detecting phosphorylated proteins. Milk contains casein, a phosphoprotein, which can be recognized by the anti-phospho antibody, leading to high background noise and masking your signal. A 3-5% BSA solution in TBST (Tris-Buffered Saline with Tween-20) is a common and effective blocking agent for p-AKT Western blots.

II. Troubleshooting Guide

Problem Possible Cause Recommended Solution
No p-AKT Signal in All Lanes (including positive control) 1. Ineffective p-AKT Antibody: The primary antibody may not be working. 2. Inactive Secondary Antibody: The secondary antibody may be degraded or incorrect for the primary antibody. 3. Issues with Detection Reagents: The ECL substrate may be expired or improperly prepared.1. Validate your p-AKT antibody using a reliable positive control. Check the antibody datasheet for recommended cell lines or treatments. 2. Use a fresh, validated secondary antibody that is specific for the host species of your primary antibody. 3. Use fresh ECL substrate and optimize the exposure time.
p-AKT Signal in Untreated/Vehicle Control, but No Signal in this compound-Treated Samples 1. Effective Drug Treatment: This is the expected outcome, as this compound is expected to inhibit the PI3K/AKT pathway.1. This result indicates successful inhibition by this compound. Ensure your loading control shows equal protein loading. To confirm, you can perform a dose-response or time-course experiment.
Weak p-AKT Signal in All Lanes 1. Low Protein Concentration: Insufficient amount of protein loaded on the gel. 2. Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane. 3. Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low. 4. Phosphatase Activity: Dephosphorylation of p-AKT during sample preparation.1. Load at least 20-30 µg of total protein per lane. 2. Verify transfer efficiency by Ponceau S staining of the membrane. Optimize transfer time and voltage. 3. Perform an antibody titration to determine the optimal concentration. 4. Crucially, add phosphatase inhibitors to your lysis buffer. Keep samples on ice at all times.
High Background or Non-Specific Bands 1. Blocking is Insufficient or Inappropriate: Using milk for blocking can cause high background with phospho-antibodies. 2. Antibody Concentration is Too High: Excess primary or secondary antibody can lead to non-specific binding. 3. Inadequate Washing: Insufficient washing steps can leave unbound antibodies on the membrane.1. Use 3-5% BSA in TBST for blocking for at least 1 hour at room temperature. 2. Reduce the concentration of your primary and/or secondary antibodies. 3. Increase the number and duration of washes with TBST after antibody incubations.
No Change in p-AKT Levels After this compound Treatment 1. Ineffective Drug Concentration or Incubation Time: The concentration of this compound may be too low, or the treatment time too short. 2. Cell Line Resistance: The cell line used may be resistant to this compound or may not rely on the PI3K/AKT pathway for survival. 3. Degraded Drug: The this compound may have degraded.1. Perform a dose-response (e.g., 0.1, 1, 10 µM) and time-course (e.g., 1, 6, 24 hours) experiment. 2. Research the specific cell line to understand its signaling pathways. Consider using a cell line known to be sensitive to PI3K inhibitors as a positive control for drug activity. 3. Use a fresh stock of this compound.
Uneven Loading Control Bands 1. Inaccurate Protein Quantification: Errors in the initial protein concentration measurement. 2. Pipetting Errors: Inconsistent loading volumes.1. Carefully perform a protein quantification assay (e.g., BCA or Bradford). 2. Use calibrated pipettes and ensure you are loading the same volume for each sample.

III. Experimental Protocols

A. Cell Lysis for Phosphoprotein Analysis
  • After treating cells with this compound, wash the cells once with ice-cold PBS.

  • Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.

B. Western Blot Protocol for p-AKT Detection
  • Sample Preparation: Mix your protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel according to the manufacturer's instructions to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (e.g., anti-p-AKT Ser473) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing: To detect total AKT or a loading control, the membrane can be stripped of the p-AKT antibodies and re-probed with the appropriate primary antibody.

IV. Visualizations

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PF06465603 This compound (inhibitor) PF06465603->PI3K Inhibits PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT Downstream Downstream Targets (Cell Survival, Proliferation) pAKT->Downstream Promotes

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

WesternBlot_Workflow cluster_0 Sample Preparation cluster_1 Immunoblotting Cell_Treatment Cell Treatment with This compound Lysis Cell Lysis with Phosphatase Inhibitors Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody (anti-p-AKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: Experimental workflow for p-AKT Western blot analysis.

Troubleshooting_Logic Start Start: Analyze Western Blot Result No_Signal No p-AKT Signal in Treated Lane? Start->No_Signal Loading_Control_OK Loading Control OK? No_Signal->Loading_Control_OK Yes Signal_Present Signal Present in Treated Lane No_Signal->Signal_Present No Positive_Control_OK Positive Control OK? Loading_Control_OK->Positive_Control_OK Yes Troubleshoot_Loading Troubleshoot: - Protein Quantification - Pipetting Loading_Control_OK->Troubleshoot_Loading No Expected_Result Expected Result: Drug is effective. Positive_Control_OK->Expected_Result Yes Troubleshoot_Detection Troubleshoot: - Antibodies - ECL Substrate Positive_Control_OK->Troubleshoot_Detection No Troubleshoot_Experiment Troubleshoot: - Drug Concentration/Time - Cell Line Sensitivity Signal_Present->Troubleshoot_Experiment

Caption: Troubleshooting logic for p-AKT Western blot after this compound treatment.

References

Best practices for preparing and storing PF-06465603 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the preparation, storage, and use of PF-06465603 (also known as Lorlatinib) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, widely known as Lorlatinib, is a potent, third-generation, ATP-competitive small molecule inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases. It is designed to be brain-penetrant and is effective against various mutations that confer resistance to earlier-generation ALK inhibitors.

Q2: What is the primary mechanism of action of this compound?

A2: this compound functions by binding to the ATP-binding pocket of ALK and ROS1 kinases. This inhibition blocks the downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation and survival in cancers driven by ALK or ROS1 fusion proteins.

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. It has very low solubility in water. For creating stock solutions for in vitro experiments, high-quality, anhydrous DMSO is the recommended solvent.

Preparation and Storage of Stock Solutions

Proper preparation and storage of this compound stock solutions are critical for obtaining reproducible and reliable experimental results.

Recommended Solvents and Solubility
SolventMaximum ConcentrationNotes
DMSO ~81 mg/mL (199.3 mM)Use fresh, anhydrous DMSO to ensure maximum solubility. Moisture can reduce solubility.[1]
Ethanol ~40.6 mg/mL (99.9 mM)Sonication may be required to aid dissolution.
Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 406.41 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.06 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder.

  • Mixing: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes.

  • Verification: Visually inspect the solution to ensure there is no precipitate. The solution should be clear.

Storage of Stock Solutions

Proper storage is essential to maintain the stability and activity of this compound stock solutions.

Storage TemperatureDurationRecommendations
-20°C Up to 1 yearAliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.
-80°C Up to 2 yearsRecommended for long-term storage. Aliquot into single-use vials and protect from light.[2]

Note: It is recommended to prepare fresh working solutions from the stock solution for each experiment. Do not store diluted working solutions for extended periods.

Experimental Workflow and Protocols

General Experimental Workflow for a Cell-Based Assay

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Start prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) start->prep_stock prep_working Prepare Working Solutions (Serial dilutions in culture medium) prep_stock->prep_working seed_cells Seed ALK/ROS1-positive cancer cells in multi-well plates incubate_attach Incubate overnight to allow cell attachment seed_cells->incubate_attach treat_cells Treat cells with This compound working solutions incubate_attach->treat_cells incubate_treatment Incubate for a defined period (e.g., 24, 48, 72 hours) treat_cells->incubate_treatment viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate_treatment->viability_assay data_analysis Analyze data and determine IC50 values viability_assay->data_analysis end End data_analysis->end

Caption: A general experimental workflow for assessing the in-vitro efficacy of this compound.

Protocol: Cell Viability Assay (IC50 Determination)
  • Cell Seeding: Seed ALK or ROS1-positive cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow the cells to attach by incubating overnight at 37°C in a humidified incubator with 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound from your stock solution in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Viability Assessment: Add a cell viability reagent (e.g., 10 µL of WST-1 or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).

Signaling Pathway

ALK/ROS1 Signaling Pathway Inhibition by this compound

ALK_ROS1_pathway cluster_receptor Receptor Tyrosine Kinase cluster_inhibitor Inhibition cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects ALK_ROS1 ALK / ROS1 RAS_MAPK RAS-MAPK Pathway ALK_ROS1->RAS_MAPK PI3K_AKT PI3K-AKT Pathway ALK_ROS1->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK_ROS1->JAK_STAT PF06465603 This compound (Lorlatinib) PF06465603->ALK_ROS1 Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival JAK_STAT->Survival

Caption: Inhibition of ALK/ROS1 signaling pathways by this compound (Lorlatinib).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Stock Solution - Use of non-anhydrous DMSO.- Incorrect weighing or solvent volume.- Use fresh, high-quality anhydrous DMSO.- Re-weigh the compound and measure the solvent volume carefully. Gentle warming (37°C) or sonication can aid dissolution.
Compound Precipitation in Cell Culture Medium - Exceeding the solubility limit in aqueous solution.- Ensure the final concentration of DMSO is low (typically <0.5%).- Prepare fresh dilutions for each experiment and do not store them.
Inconsistent or No Inhibition in Cell-Based Assays - Inactive compound due to improper storage or handling.- Incorrect concentration of the inhibitor.- Cell line does not express the target (ALK/ROS1).- Development of resistance in the cell line.- Prepare a fresh stock solution from the solid compound.- Verify the concentration of your stock solution.- Confirm ALK/ROS1 expression in your cell line using Western blot or qPCR.- Sequence the ALK kinase domain to check for resistance mutations.
High Background or "Edge Effects" in Plate-Based Assays - Evaporation from wells on the edge of the plate.- Use a humidified incubator.- Do not use the outer wells of the plate for experimental samples; instead, fill them with sterile water or media.
High Cytotoxicity in Control (Vehicle-Treated) Cells - High concentration of DMSO.- Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.1%.
Variability Between Experiments - Inconsistent cell passage number or confluency.- Batch-to-batch variation in serum or media.- Use cells within a consistent passage number range and seed them at a consistent density.- Test new batches of serum or media before use in critical experiments.

References

Validation & Comparative

In Vitro Efficacy Showdown: A Comparative Analysis of PF-04691502 and its Metabolite PF-06465603

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of kinase inhibitor efficacy is paramount. This guide provides a detailed in vitro comparison of the dual PI3K/mTOR inhibitor, PF-04691502, and its metabolite, PF-06465603.

While this compound has been identified as a metabolite of PF-04691502, publicly available in vitro efficacy data for the metabolite is currently unavailable. Consequently, a direct quantitative comparison of the two compounds is not feasible at this time. This guide will therefore focus on the comprehensive in vitro characterization of PF-04691502, a potent, ATP-competitive inhibitor of Class I PI3K and mTOR kinases.[1] The insights into the parent compound's activity provide a foundational understanding of the likely mechanism of action for its metabolite.

Unveiling the Potency of PF-04691502

PF-04691502 demonstrates robust inhibitory activity against both the PI3K and mTOR enzymes, key components of a signaling pathway frequently dysregulated in cancer.[1] Its efficacy has been quantified through various in vitro assays, revealing its potent enzymatic and cellular effects.

Enzymatic Inhibition

Biochemical assays confirm that PF-04691502 is a potent inhibitor of all four Class I PI3K isoforms (α, β, δ, and γ) and the mTOR kinase. The inhibitory constants (Ki) are in the low nanomolar range, indicating high-affinity binding to the target enzymes.

Target EnzymeKi (nM)
PI3Kα1.8
PI3Kβ2.1
PI3Kδ1.6
PI3Kγ1.9
mTOR16

Data sourced from MedChemExpress and Selleck Chemicals.[2]

Cellular Activity

In cellular contexts, PF-04691502 effectively inhibits the PI3K/mTOR signaling cascade, leading to a reduction in the phosphorylation of downstream effectors such as AKT and S6 ribosomal protein. This inhibition of signaling translates to potent anti-proliferative effects in various cancer cell lines.

Cell LineCancer TypeKey MutationsIC50 (nM) - P-AKT (S473) InhibitionIC50 (nM) - P-AKT (T308) InhibitionIC50 (nM) - Cell Proliferation
BT20BreastPIK3CA (P539R, H1047R)13-313
SKOV3OvarianPIK3CA (H1047R)7.4-188
U87MGGlioblastomaPTEN null--179
UM-SCC1Head and NeckPIK3CA--~2000
UM-SCC46Head and NeckPIK3CA, mtTP53--~600

Data compiled from multiple sources.[2]

Experimental Cornerstones: The "How-To"

The following are detailed protocols for the key in vitro experiments used to characterize the efficacy of PF-04691502. These methodologies provide a framework for the evaluation of similar kinase inhibitors.

Biochemical Kinase Inhibition Assay (Fluorescence Polarization)

This assay quantitatively measures the inhibition of PI3K kinase activity by PF-04691502 in a cell-free system.

  • Reaction Preparation : A reaction mixture is prepared containing recombinant mouse PI3Kα, the lipid substrate PIP2, and varying concentrations of PF-04691502.

  • Initiation : The kinase reaction is initiated by the addition of ATP.

  • Termination : After a defined incubation period, the reaction is stopped by the addition of EDTA.

  • Detection : A detection mixture containing a fluorescently labeled PIP3 probe and a PIP3-binding protein is added. The amount of PIP3 produced is inversely proportional to the fluorescence polarization signal.

  • Data Analysis : The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cellular Proliferation Assays (MTS, SRB, CCK-8)

These colorimetric assays assess the effect of PF-04691502 on the viability and proliferation of cancer cell lines.

  • Cell Seeding : Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with a serial dilution of PF-04691502 or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • Reagent Addition :

    • MTS Assay : An MTS reagent is added to the wells, which is converted by viable cells into a formazan (B1609692) product.

    • SRB Assay : Cells are fixed, and then stained with Sulforhodamine B, a dye that binds to total cellular protein.

    • CCK-8 Assay : A WST-8 reagent is added, which is bioreduced by cellular dehydrogenases to a colored formazan.

  • Absorbance Measurement : The absorbance of the colored product is measured using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value for cell proliferation is determined.

Western Blotting for Phospho-Protein Analysis

Western blotting is employed to visualize the inhibition of downstream signaling proteins in the PI3K/mTOR pathway.

  • Cell Lysis : Cancer cells are treated with PF-04691502 for a defined period, after which the cells are lysed to extract total protein.

  • Protein Quantification : The protein concentration of each lysate is determined to ensure equal loading.

  • SDS-PAGE : Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : The membrane is incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., AKT, S6K, 4E-BP1).

  • Detection : A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate. The resulting signal is captured on X-ray film or with a digital imager.

  • Analysis : The band intensities for the phosphorylated proteins are normalized to the total protein levels to determine the extent of inhibition.

Visualizing the Molecular and Experimental Landscape

To further elucidate the context of this comparison, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates S6K S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth PF04691502 PF-04691502 PF04691502->PI3K PF04691502->mTORC2 PF04691502->mTORC1

Figure 1: The PI3K/mTOR signaling pathway and the inhibitory action of PF-04691502.

Experimental_Workflow Start Start: In Vitro Efficacy Evaluation BiochemAssay Biochemical Assay (e.g., Kinase Assay) Start->BiochemAssay CellCulture Cell Line Culture (e.g., BT20, SKOV3, U87MG) Start->CellCulture DataAnalysis Data Analysis (IC50, Ki determination) BiochemAssay->DataAnalysis ProlifAssay Cell Proliferation Assay (e.g., MTS, SRB) CellCulture->ProlifAssay SignalingAssay Signaling Pathway Analysis (e.g., Western Blot) CellCulture->SignalingAssay ProlifAssay->DataAnalysis SignalingAssay->DataAnalysis Conclusion Conclusion: Efficacy Profile DataAnalysis->Conclusion

Figure 2: A generalized workflow for the in vitro evaluation of a kinase inhibitor.

References

A Head-to-Head Comparison of PF-06465603 (Gedatolisib) with other Pan-PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis. This has led to the development of numerous inhibitors targeting this pathway. This guide provides a head-to-head comparison of PF-06465603 (gedatolisib), a potent dual PI3K/mTOR inhibitor, with other prominent pan-PI3K inhibitors that have been evaluated in clinical trials. The following sections present comparative experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathway and experimental workflows.

Biochemical Potency and Isoform Selectivity

The efficacy of a pan-PI3K inhibitor is determined by its potency against the different Class I PI3K isoforms (α, β, γ, and δ) and, in the case of dual inhibitors, mTOR. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.

InhibitorTargetPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)mTOR (IC50, nM)
This compound (Gedatolisib) Pan-PI3K/mTOR 0.4 6 5.4 6 1.6 [1]
Buparlisib (B177719) (BKM120)Pan-PI3K52166262116-
Pictilisib (B1683980) (GDC-0941)Pan-PI3K333753>500[2][3][4]
Copanlisib (BAY 80-6946)Pan-PI3K0.53.76.40.745[5][6][7]
Dactolisib (BEZ235)Pan-PI3K/mTOR4755720.7[8][9]

Note: IC50 values can vary depending on the specific assay conditions.

Gedatolisib distinguishes itself as a potent dual inhibitor, targeting both the PI3K isoforms and mTOR with low nanomolar efficacy.[1][10] This dual-targeting mechanism may offer a more comprehensive blockade of the PI3K/AKT/mTOR pathway, potentially overcoming resistance mechanisms that can arise from the inhibition of a single node in the pathway.[11] In contrast, inhibitors like buparlisib and pictilisib primarily target the PI3K isoforms with less activity against mTOR.[3][12] Copanlisib demonstrates high potency against PI3Kα and PI3Kδ, with moderate activity against mTOR.[5][6][7][13] Dactolisib also exhibits dual PI3K and mTOR inhibition.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize and compare pan-PI3K inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Objective: To determine the IC50 value of a pan-PI3K inhibitor against purified PI3K isoforms and mTOR.

Principle: The assay measures the amount of ATP consumed or product generated during the kinase reaction. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS).

    • Dilute purified recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase in the reaction buffer.

    • Prepare a solution of the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).

    • Prepare a solution of ATP.

    • Perform serial dilutions of the test inhibitor (e.g., gedatolisib) in DMSO and then in the reaction buffer.

  • Assay Procedure:

    • Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add the kinase and PIP2 substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™) using a plate reader.

  • Data Analysis:

    • The raw data is converted to percent inhibition relative to the vehicle control.

    • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cell Viability Assay

This assay measures the effect of an inhibitor on the metabolic activity or number of viable cells in a cancer cell line.

Objective: To determine the concentration of a pan-PI3K inhibitor required to inhibit the growth of cancer cells by 50% (GI50).

Principle: Assays like the MTT or CellTiter-Glo® assay are used. The MTT assay measures the conversion of a tetrazolium salt to formazan (B1609692) by metabolically active cells. The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active cells.

Protocol Outline:

  • Cell Culture and Seeding:

    • Culture cancer cell lines in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the pan-PI3K inhibitor in the culture medium.

    • Treat the cells with the inhibitor or vehicle control for a specified period (e.g., 72 hours).

  • Assay Procedure (CellTiter-Glo®):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the inhibitor concentration to determine the GI50 value.

Western Blotting for Phospho-AKT

This immunoassay is used to assess the effect of a PI3K inhibitor on the downstream signaling cascade within cancer cells.

Objective: To determine the concentration-dependent effect of an inhibitor on the phosphorylation of AKT at Serine 473, a key marker of PI3K pathway activation.

Protocol Outline:

  • Cell Culture and Treatment:

    • Culture cancer cells to a suitable confluency and then treat with varying concentrations of the PI3K inhibitor for a specified duration (e.g., 2 to 24 hours). A vehicle-treated control (e.g., DMSO) is included.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT Ser473).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total AKT.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-AKT signal to the total AKT signal.

    • Express the results as a fold change relative to the vehicle-treated control.

Visualizations

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a typical experimental workflow for evaluating pan-PI3K inhibitors.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Gedatolisib_PI3K Gedatolisib (Pan-PI3K) PIP2->PIP3 Gedatolisib (Pan-PI3K Inhibition) PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylation S6K S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Gedatolisib_mTOR Gedatolisib (mTOR) Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by Gedatolisib.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Lines Cancer Cell Line Selection Biochemical_Assay->Cell_Lines Cell_Viability Cell Viability/Proliferation Assay (GI50 Determination) Cell_Lines->Cell_Viability Western_Blot Western Blotting (p-AKT Inhibition) Cell_Lines->Western_Blot Xenograft Xenograft Model Development Cell_Viability->Xenograft Western_Blot->Xenograft Efficacy_Study Antitumor Efficacy Study Xenograft->Efficacy_Study PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy_Study->PK_PD

Caption: A generalized experimental workflow for the preclinical evaluation of pan-PI3K inhibitors.

References

Cross-Validation of PF-06463922 (Lorlatinib)'s Anti-Proliferative Effects with Orthogonal Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies to assess the anti-proliferative effects of PF-06463922 (Lorlatinib), a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor. Cross-validation of a compound's activity using orthogonal assays is critical for robust and reliable data in drug development. Here, we detail and compare common assays used to measure the impact of Lorlatinib on cancer cell proliferation, including metabolic assays, long-term survival assays, and analyses of cell cycle progression and apoptosis.

Introduction to PF-06463922 (Lorlatinib)

PF-06463922, commercially known as Lorlatinib, is a potent, brain-penetrant inhibitor of ALK and ROS1 kinases. It is designed to be effective against a wide range of resistance mutations that can emerge during treatment with first and second-generation ALK inhibitors. The primary mechanism of action of Lorlatinib is the inhibition of the ALK signaling pathway, which is a critical driver of cell proliferation, survival, and growth in certain cancers, particularly non-small cell lung cancer (NSCLC). By blocking ALK phosphorylation, Lorlatinib disrupts downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, ultimately leading to cell cycle arrest and apoptosis.

Comparative Analysis of Anti-Proliferative Assays

To comprehensively evaluate the anti-proliferative efficacy of PF-06463922, a multi-faceted approach employing assays that measure different cellular processes is recommended. The following table summarizes key orthogonal assays and their principles.

Assay Type Specific Assay Principle Measures Advantages Disadvantages
Metabolic Activity CCK-8 / WST-8Reduction of a tetrazolium salt by cellular dehydrogenases to a colored formazan (B1609692) product.Cell viability and metabolic activity.High-throughput, rapid, and sensitive.Indirect measure of cell number; can be affected by changes in cellular metabolism.
Long-Term Survival Colony Formation AssayA single cell's ability to undergo unlimited division to form a colony.Long-term cell survival and reproductive integrity."Gold standard" for assessing cytotoxic effects; measures self-renewal capacity.Time-consuming (weeks); not suitable for high-throughput screening.
Cell Cycle Analysis Propidium Iodide Staining & Flow CytometryStaining of DNA with a fluorescent intercalating agent to quantify DNA content per cell.Distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).Provides detailed information on the mechanism of growth inhibition (e.g., cell cycle arrest).Requires specialized equipment (flow cytometer); more complex data analysis.
Apoptosis Detection Annexin V & Propidium Iodide StainingDetection of phosphatidylserine (B164497) externalization on the cell surface (Annexin V) and loss of membrane integrity (PI).Early and late apoptotic cells, and necrotic cells.Distinguishes between different stages of cell death; provides mechanistic insight.Requires a flow cytometer; transient nature of apoptosis can make timing of the assay critical.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Cell Viability Assay: Cell Counting Kit-8 (CCK-8)
  • Cell Seeding: Seed cancer cells (e.g., ALK-positive NSCLC cell lines like H3122 or H2228) in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1][2]

  • Drug Treatment: Prepare serial dilutions of PF-06463922 (Lorlatinib) in culture medium. Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.[1][2]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Long-Term Survival Assay: Colony Formation Assay
  • Cell Seeding: Plate a low number of cells (e.g., 200-500 cells per well) in a 6-well plate. The exact number should be optimized for each cell line to ensure the formation of distinct colonies.[3]

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of PF-06463922 for a defined period (e.g., 24 hours or continuously).

  • Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium. Incubate the plates for 10-14 days, or until visible colonies are formed.

  • Fixing and Staining: Gently wash the colonies with PBS. Fix the colonies with 4% paraformaldehyde for 20 minutes at room temperature. Stain the colonies with 0.5% crystal violet solution for 5-10 minutes.[3]

  • Colony Counting: Carefully wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) either manually or using an automated colony counter.

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition relative to the vehicle control.

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with different concentrations of PF-06463922 for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and fix them by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.[4][5][6]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. Incubate for 30 minutes at room temperature in the dark.[4][5][7]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
  • Cell Culture and Treatment: Culture cells and treat them with PF-06463922 as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.[8][9][10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing Workflows and Pathways

To better illustrate the experimental processes and the underlying biological mechanism of PF-06463922, the following diagrams are provided.

experimental_workflow cluster_assays Orthogonal Anti-Proliferative Assays cluster_readouts Quantitative Readouts cck8 CCK-8 Assay (Metabolic Activity) ic50 IC50 Value cck8->ic50 colony Colony Formation Assay (Long-Term Survival) survival_fraction Survival Fraction colony->survival_fraction cell_cycle Cell Cycle Analysis (PI Staining) cell_distribution Cell Phase Distribution cell_cycle->cell_distribution apoptosis Apoptosis Assay (Annexin V/PI) apoptotic_population Apoptotic Cell % apoptosis->apoptotic_population start Cancer Cell Culture (e.g., ALK+ NSCLC) treatment Treatment with PF-06465603 (Lorlatinib) start->treatment treatment->cck8 48-72h treatment->colony 10-14d treatment->cell_cycle 24-48h treatment->apoptosis 24-48h

Caption: Workflow for the cross-validation of this compound's anti-proliferative effects.

alk_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alk ALK Receptor Tyrosine Kinase ras RAS alk->ras pi3k PI3K alk->pi3k jak JAK alk->jak lorlatinib This compound (Lorlatinib) lorlatinib->alk Inhibition mapk MAPK ras->mapk akt AKT pi3k->akt stat STAT jak->stat proliferation Cell Proliferation & Survival Genes mapk->proliferation apoptosis Apoptosis mapk->apoptosis cell_cycle_arrest Cell Cycle Arrest mapk->cell_cycle_arrest akt->proliferation akt->apoptosis akt->cell_cycle_arrest stat->proliferation

References

Navigating the PI3K Signaling Maze: A Comparative Guide to Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the comparative efficacy, selectivity, and experimental evaluation of pan-PI3K, isoform-specific, and dual PI3K/mTOR inhibitors.

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation is a hallmark of many human cancers, making it a prime therapeutic target.[2][3] The development of small-molecule drugs has led to several distinct inhibitory strategies, primarily categorized as pan-PI3K inhibitors, which target all four Class I isoforms (α, β, γ, δ); isoform-specific inhibitors; and dual PI3K/mTOR inhibitors, which target both PI3K and a key downstream effector, mTOR.[4][5]

While the specific compound PF-06465603 is documented as a PI3K/mTOR dual inhibitor from the 4-methylpyridopyrimidinone series, detailed public data on its performance is scarce.[6] Therefore, this guide provides a broader comparative framework, analyzing well-characterized, representative compounds from each major class to illustrate the principles of their activity and evaluation. We will compare pan-PI3K inhibitors like Buparlisib and Copanlisib against clinically important isoform-specific inhibitors such as Alpelisib (α-specific), Taselisib (α/δ/γ-dominant), and Idelalisib (δ-specific).[7][8][9][10][11]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is activated by upstream signals like growth factors binding to receptor tyrosine kinases (RTKs). This triggers PI3K to phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2), generating the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream kinases, most notably AKT, which in turn phosphorylates a multitude of substrates that drive cell growth, proliferation, and survival, including the mTOR complex 1 (mTORC1). Dual PI3K/mTOR inhibitors block the pathway at two critical nodes, whereas pan- and isoform-specific inhibitors act upstream at the level of PI3K itself.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP2->PI3K PIP3 PIP3 AKT AKT PIP3->AKT activates PI3K->PIP3 phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Growth_Factor Growth Factor Growth_Factor->RTK binds Pan_Inhibitor Pan-PI3K Inhibitors (e.g., Buparlisib) Pan_Inhibitor->PI3K inhibit (α,β,δ,γ) Isoform_Inhibitor Isoform-Specific Inhibitors (e.g., Alpelisib, Idelalisib) Isoform_Inhibitor->PI3K inhibit (specific isoforms) Dual_Inhibitor Dual PI3K/mTOR Inhibitors (e.g., this compound) Dual_Inhibitor->PI3K Dual_Inhibitor->mTORC1 inhibit

PI3K/AKT/mTOR signaling pathway and points of inhibition.

Quantitative Data Summary

The selectivity and potency of PI3K inhibitors are critical determinants of their efficacy and toxicity. The half-maximal inhibitory concentration (IC50) is a key measure of potency.

Table 1: Comparative In Vitro Potency (IC50, nM) of PI3K Inhibitors
InhibitorTypePI3Kα (p110α)PI3Kβ (p110β)PI3Kδ (p110δ)PI3Kγ (p110γ)mTOR
Buparlisib (BKM120)Pan-PI3K52166116262>1000
Copanlisib (BAY 80-6946)Pan-PI3K0.53.70.76.445
Alpelisib (BYL719)α-specific51200290250Inactive
Taselisib (GDC-0032)α, δ, γ dominant0.29 (Ki)9.1 (Ki)0.12 (Ki)0.97 (Ki)Inactive
Idelalisib (CAL-101)δ-specific8205652.589Inactive

Data compiled from multiple sources.[7][8][9][10][12][13][14][15][16][17] Note: Taselisib data is presented as Ki (inhibition constant), which is comparable to IC50.

Table 2: Clinical Applications and Common Adverse Events
InhibitorTypeApproved Indication(s)Common Grade ≥3 Adverse Events
Buparlisib Pan-PI3KInvestigational (no FDA approval)Hyperglycemia, rash, CNS effects (anxiety, depression), transaminitis.[18]
Copanlisib Pan-PI3KRelapsed follicular lymphoma.[19]Hyperglycemia, hypertension, neutropenia.[20]
Alpelisib α-specificHR+, HER2-, PIK3CA-mutated advanced breast cancer.[5]Hyperglycemia, rash, diarrhea.[2][18]
Taselisib α, δ, γ dominantInvestigational (no FDA approval)Diarrhea, hyperglycemia, colitis, stomatitis.[21]
Idelalisib δ-specificRelapsed CLL, follicular lymphoma, SLL.[11]Diarrhea/colitis, pneumonia, transaminitis, neutropenia.[20]

CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma.

The data highlights a key trade-off: pan-PI3K inhibitors offer broad pathway suppression but can lead to a wider range of on-target toxicities due to the ubiquitous expression of α and β isoforms.[3] Isoform-specific inhibitors can mitigate some of these side effects. For example, α-specific inhibitors like Alpelisib are associated with metabolic issues like hyperglycemia due to p110α's role in insulin (B600854) signaling, while δ-specific inhibitors like Idelalisib, which target an isoform primarily in hematopoietic cells, are linked to immune-mediated toxicities like colitis and pneumonitis.[2][20]

Experimental Protocols

Objective comparison of inhibitor performance relies on standardized experimental procedures. Below are detailed methodologies for key in vitro assays.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay A1 Prepare serial dilution of inhibitor compound A2 Add recombinant PI3K enzyme to assay plate A1->A2 A3 Pre-incubate inhibitor and enzyme A2->A3 A4 Initiate reaction with ATP and PIP2 substrate A3->A4 A5 Incubate for defined period A4->A5 A6 Terminate reaction and add detection reagents A5->A6 A7 Measure signal (e.g., luminescence, fluorescence) A6->A7 Data_Analysis Data Analysis: - Calculate % Inhibition - Plot dose-response curve - Determine IC50 value A7->Data_Analysis B1 Seed cancer cells in multi-well plates B2 Allow cells to adhere (overnight) B1->B2 B3 Treat cells with serial dilutions of inhibitor B2->B3 B4 Incubate for 24-72 hours B3->B4 B5 Perform endpoint assay (e.g., add MTT reagent) B4->B5 B6 Incubate to allow formazan (B1609692) formation B5->B6 B7 Solubilize formazan crystals and measure absorbance B6->B7 B7->Data_Analysis

General experimental workflow for PI3K inhibitor evaluation.
In Vitro Kinase Assay (ADP-Glo™ Luminescent Assay)

This protocol measures the activity of a PI3K enzyme by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant PI3K enzyme (e.g., p110α/p85α)

  • Lipid substrate (e.g., PIP2)

  • PI3K Reaction Buffer (e.g., 50mM HEPES, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)

  • ATP solution

  • Test inhibitor (e.g., this compound) and control inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Enzyme/Lipid Mixture: Dilute the PI3K enzyme and lipid substrate into the prepared PI3K Reaction Buffer.

  • Assay Plate Preparation: Add 0.5 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 4 µL of the enzyme/lipid mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.

  • Reaction Termination & ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and provide the luciferase/luciferin substrate for light production. Incubate for 30 minutes at room temperature.

  • Signal Reading: Measure the luminescence signal using a compatible plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the impact of an inhibitor on cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., PIK3CA-mutant breast cancer line for Alpelisib)

  • Complete cell culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Inhibitor Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment period (typically 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage of the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Conclusion

The choice between a pan-PI3K, isoform-specific, or dual PI3K/mTOR inhibitor is a strategic decision in drug development, balancing the need for comprehensive pathway blockade against the risk of on- and off-target toxicities. Pan-PI3K inhibitors like Copanlisib demonstrate potent, broad activity but require careful management of side effects like hyperglycemia and hypertension.[19][20] Isoform-specific inhibitors represent a more refined approach, linking specific genetic alterations (e.g., PIK3CA mutations for the α-specific Alpelisib) to targeted therapy, which can improve the therapeutic window but may be susceptible to resistance via pathway reactivation.[3][22] The δ-specific inhibitor Idelalisib, for example, has proven effective in hematological malignancies where the PI3Kδ isoform is crucial, but its use is tempered by significant immune-mediated toxicities.[11]

While detailed data for specific dual PI3K/mTOR inhibitors like this compound is limited in the public domain, this class of agents holds the potential to overcome some resistance mechanisms by hitting the pathway at two key points.[23][24] Ultimately, the successful clinical application of any PI3K pathway inhibitor depends on a deep understanding of its isoform selectivity, a robust characterization of its cellular effects through standardized assays, and the identification of predictive biomarkers to select the patient populations most likely to benefit.

References

Navigating Resistance: A Comparative Guide to PF-06465603 (Lorlatinib) and Alternative ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount. This guide provides a comprehensive comparison of PF-06465603 (lorlatinib), a third-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, with its predecessors. We delve into the molecular underpinnings of resistance, supported by experimental data and detailed protocols to aid in the development of next-generation therapeutic strategies.

Lorlatinib (B560019) (this compound) was designed to overcome the resistance mechanisms that limit the efficacy of first and second-generation ALK inhibitors. While highly effective, resistance to lorlatinib can also emerge, often through complex compound mutations within the ALK kinase domain or the activation of bypass signaling pathways. This guide will explore these mechanisms in detail, offering a comparative analysis with other widely used ALK inhibitors: crizotinib (B193316), ceritinib, alectinib, and brigatinib (B606365).

Comparative Efficacy Against ALK Mutations

The landscape of ALK inhibitor resistance is dominated by the emergence of specific mutations within the ALK kinase domain. The tables below summarize the in vitro potency (IC50 values) of lorlatinib and its alternatives against a panel of common and resistant ALK mutations. Lower IC50 values indicate greater potency.

Table 1: Comparative IC50 Values (nM) of ALK Inhibitors Against Single ALK Resistance Mutations

MutationCrizotinibCeritinibAlectinibBrigatinibLorlatinib
Wild-Type 107372514<0.07 (Ki)
L1196M >100048>1000480.7 (Ki)
G1269A 17025292414-80
C1156Y >1000>100018436Sensitive
I1171T/N/S -Sensitive>100049Sensitive
F1174L/V >1000>1000>1000184Sensitive
G1202R 56030959518477-113

Data compiled from multiple sources.[1][2][3][4][5] IC50 values can vary depending on the specific cell line and assay conditions.

Table 2: Lorlatinib Efficacy Against Compound ALK Resistance Mutations

Compound MutationLorlatinib IC50 (nM)
G1202R/L1196M 1116
F1174L/G1202R 26
R1275Q/G1202R 40
F1174L/L1196M 12

Data from cellular viability assays.[4][6][7]

Mechanisms of Resistance

Resistance to ALK inhibitors can be broadly categorized into two main types: on-target ALK-dependent mechanisms and off-target ALK-independent mechanisms.

On-Target Resistance: ALK Kinase Domain Mutations

Secondary mutations within the ALK kinase domain are a primary driver of acquired resistance. These mutations can interfere with drug binding, leading to reactivation of ALK signaling. While second-generation inhibitors were developed to overcome mutations resistant to crizotinib (e.g., L1196M), they are often susceptible to the G1202R mutation. Lorlatinib was specifically designed to be effective against G1202R and a broader spectrum of single mutations. However, sequential treatment with ALK inhibitors can lead to the development of compound mutations (two or more mutations on the same ALK allele), which can confer resistance to lorlatinib.

Off-Target Resistance: Bypass Signaling Pathway Activation

In some cases, cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on ALK. This can involve the upregulation of other receptor tyrosine kinases such as EGFR, MET, or HER3, or the activation of downstream signaling molecules in pathways like RAS/MAPK and PI3K/AKT.[8]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions involved in ALK signaling and the methodologies used to investigate resistance, the following diagrams are provided.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_bypass Bypass Pathways (Resistance) ALK ALK Receptor Tyrosine Kinase GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Inhibitor ALK Inhibitor (e.g., Lorlatinib) Inhibitor->ALK inhibits EGFR EGFR EGFR->RAS MET MET MET->PI3K Experimental_Workflow cluster_establishment Resistant Cell Line Generation cluster_characterization Characterization of Resistance cluster_validation Validation and Further Studies Parental Parental ALK+ Cell Line (e.g., H3122) DoseEscalation Continuous Exposure to Increasing ALK Inhibitor Concentrations Parental->DoseEscalation Resistant Resistant Cell Line DoseEscalation->Resistant Viability Cell Viability Assay (IC50 Determination) Resistant->Viability Sequencing Next-Generation Sequencing (ALK Kinase Domain) Resistant->Sequencing WesternBlot Western Blot Analysis (Bypass Pathway Activation) Resistant->WesternBlot InVivo In Vivo Xenograft Models Resistant->InVivo BaF3 Generation of Ba/F3 Cells Expressing Mutant ALK Sequencing->BaF3 Identified Mutations

References

Unlocking Synergistic Potential: PF-06463922 (Lorlatinib) in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the preclinical evidence supporting the synergistic effects of PF-06463922 (lorlatinib) with other anticancer agents, offering a promising new frontier in the battle against treatment-resistant cancers. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways that validate the combination strategies for this potent ALK/ROS1 inhibitor.

Recent preclinical investigations have illuminated the enhanced antitumor activity of PF-06463922 (lorlatinib) when used in concert with other therapeutic agents. These studies provide a strong rationale for clinical trials evaluating lorlatinib-based combination therapies in patient populations with advanced solid tumors, particularly in neuroblastoma and non-small cell lung cancer (NSCLC). This guide synthesizes the key findings from these pivotal preclinical studies, presenting the data in a clear and comparative format to aid in the design of future research and development efforts.

Key Findings from Preclinical Combination Studies

Two recent studies have provided compelling evidence for the synergistic potential of lorlatinib (B560019) with both conventional chemotherapy and targeted molecular agents.

A study by Tucker et al. (2023) explored the combination of lorlatinib with a standard chemotherapy regimen (cyclophosphamide, doxorubicin, and vincristine (B1662923) - CAV) and the MDM2 inhibitor idasanutlin (B612072) in preclinical models of neuroblastoma. The research demonstrated that the combination of lorlatinib and CAV chemotherapy was synergistic in immunocompetent neuroblastoma genetically engineered mouse models (GEMM).[1][2][3] Furthermore, the combination of lorlatinib with idasanutlin led to complete tumor regression in an ALK-amplified patient-derived xenograft (PDX) model, highlighting a potent synergy between ALK and MDM2 inhibition.[1][2][4]

In a separate investigation, Valencia-Sama et al. (2023) revealed the synergistic interaction between lorlatinib and the SHP2 inhibitor TNO155 in neuroblastoma cell lines. Their findings indicated that the combination synergistically reduced cell growth and, importantly, could overcome acquired resistance to lorlatinib.[5][6][7] This suggests a promising strategy for extending the clinical benefit of lorlatinib in patients who develop resistance.

Quantitative Analysis of Synergistic Effects

The following tables summarize the key quantitative data from the aforementioned preclinical studies, providing a clear comparison of the efficacy of lorlatinib as a single agent versus in combination.

Table 1: Synergistic Effects of Lorlatinib with Chemotherapy and Idasanutlin in Neuroblastoma Models

Cancer TypeCell Line/ModelCombination AgentOutcomeReference
NeuroblastomaImmunocompetent GEMMCAV ChemotherapySynergistic[1][2][3]
NeuroblastomaALK-amplified PDXIdasanutlinComplete Tumor Regression[1][2][4]

Table 2: Synergistic Effects of Lorlatinib with SHP2 Inhibitor (TNO155) in Neuroblastoma

Cancer TypeCell Line/ModelCombination AgentOutcomeReference
NeuroblastomaNeuroblastoma Cell LinesTNO155Synergistic Reduction in Cell Growth[5][6][7]
NeuroblastomaLorlatinib-resistant ALK-F1174L cellsTNO155Overcame Lorlatinib Resistance[5]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of lorlatinib in combination therapies can be attributed to the targeting of complementary and interconnected signaling pathways.

ALK and MDM2/p53 Pathway

The combination of lorlatinib and the MDM2 inhibitor idasanutlin points to a critical interplay between the ALK signaling pathway and the p53 tumor suppressor pathway. By inhibiting ALK, lorlatinib blocks downstream pro-survival signals. Simultaneously, idasanutlin prevents the degradation of p53 by MDM2, leading to cell cycle arrest and apoptosis. The dual blockade of these pathways results in a potent synergistic antitumor effect.

ALK_MDM2_Synergy cluster_lorlatinib Lorlatinib cluster_idasanutlin Idasanutlin Lorlatinib Lorlatinib (PF-06463922) ALK ALK Lorlatinib->ALK Inhibits MDM2 MDM2 ALK->MDM2 Potential Crosstalk Idasanutlin Idasanutlin Idasanutlin->MDM2 p53 p53 MDM2->p53 Degrades Apoptosis Apoptosis p53->Apoptosis Induces

ALK and MDM2/p53 Pathway Synergy.
ALK and SHP2/RAS-MAPK Pathway

The synergy between lorlatinib and the SHP2 inhibitor TNO155 is rooted in the dual targeting of the ALK and RAS-MAPK signaling cascades. While lorlatinib directly inhibits the oncogenic ALK driver, SHP2 acts as a critical node downstream of receptor tyrosine kinases, relaying signals to the RAS-MAPK pathway. By co-targeting ALK and SHP2, the combination effectively shuts down parallel and downstream resistance pathways, leading to a more profound and durable antitumor response.

ALK_SHP2_Synergy Lorlatinib Lorlatinib (PF-06463922) ALK ALK Lorlatinib->ALK Inhibits TNO155 TNO155 SHP2 SHP2 TNO155->SHP2 Inhibits ALK->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

ALK and SHP2/RAS-MAPK Pathway Synergy.

Experimental Protocols

In Vivo Synergy Studies in Neuroblastoma Models

Animal Models:

  • Genetically Engineered Mouse Models (GEMM): Immunocompetent neuroblastoma GEMMs were utilized to assess the synergy between lorlatinib and CAV chemotherapy.[1][2][3]

  • Patient-Derived Xenografts (PDX): An ALK-amplified PDX model was used to evaluate the combination of lorlatinib and idasanutlin.[1][2][4]

Treatment Regimens:

  • Lorlatinib in combination with CAV chemotherapy: A triple chemotherapy regimen of cyclophosphamide, doxorubicin, and vincristine (CAV) was administered in vivo in combination with lorlatinib.[1][8]

  • Lorlatinib in combination with idasanutlin: Lorlatinib was administered in combination with the MDM2 inhibitor idasanutlin.[1][2][4]

Workflow for In Vivo Synergy Assessment:

in_vivo_workflow start Start tumor_implantation Tumor Implantation (GEMM or PDX) start->tumor_implantation treatment_groups Randomization into Treatment Groups: - Vehicle Control - Lorlatinib - Combination Agent - Lorlatinib + Combination tumor_implantation->treatment_groups treatment_administration Drug Administration treatment_groups->treatment_administration tumor_monitoring Tumor Volume Monitoring treatment_administration->tumor_monitoring endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis tumor_monitoring->endpoint end End endpoint->end

References

Safety Operating Guide

Navigating the Disposal of PF-06465603: A General Protocol in the Absence of Specific Data

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Notice: A specific Safety Data Sheet (SDS) for PF-06465603, a crucial document detailing handling and disposal protocols, could not be located through publicly available resources. The following information provides a general framework for the disposal of research-grade chemicals. It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance before proceeding with the disposal of this compound.

General Procedures for the Disposal of Laboratory Chemicals

When a specific SDS is unavailable, researchers must treat the substance as potentially hazardous and follow established best practices for chemical waste management. This ensures the safety of laboratory personnel and compliance with environmental regulations.

Step 1: Preliminary Assessment and Containment

  • Do not dispose of down the drain or in regular trash. [1]

  • Treat this compound as an unknown or potentially hazardous substance.

  • Ensure the chemical is in a sealed, properly labeled container to prevent accidental exposure or spills.[2][3] The label should include the chemical name ("this compound"), the quantity, and the date.[2]

  • Store the container in a designated hazardous waste accumulation area within the laboratory.[2][4]

Step 2: Consult Institutional Safety Protocols

  • Contact your institution's Environmental Health and Safety (EHS) office.[1][3][5] They are the primary resource for guidance on chemical waste disposal.

  • Provide the EHS office with all available information on this compound, including its known properties, source, and any experimental context.

  • The EHS office will provide specific instructions for its collection and disposal, which may involve characterization of the waste.[5][6]

Step 3: Segregation and Packaging for Disposal

  • Follow the EHS office's instructions for segregating this compound waste. As a general rule, chemical waste should be segregated by hazard class (e.g., flammable, corrosive, reactive, toxic).[2]

  • Use appropriate, compatible containers for waste collection, as advised by your EHS department.[2][4]

  • Properly label the waste container with a hazardous waste tag provided by your institution.[1][3][7][8] This tag typically requires information about the contents, hazards, and generating laboratory.[3][8]

Step 4: Arrange for Professional Disposal

  • Your institution's EHS department will coordinate the pickup and disposal of the chemical waste through a licensed hazardous waste disposal vendor.[9][10]

Due to the absence of specific data for this compound, a table summarizing quantitative data cannot be provided. The following diagram illustrates a general workflow for the decision-making process regarding chemical waste disposal in a research setting.

General Chemical Waste Disposal Workflow start Chemical Waste Generated (this compound) sds_check Is a Safety Data Sheet (SDS) available with specific disposal instructions? start->sds_check follow_sds Follow SDS-specific disposal procedures. sds_check->follow_sds Yes treat_unknown Treat as unknown/potentially hazardous waste. sds_check->treat_unknown No waste_pickup Arrange for hazardous waste pickup through EHS. follow_sds->waste_pickup contact_ehs Contact Institutional Environmental Health & Safety (EHS) for guidance. treat_unknown->contact_ehs ehs_instruct Follow EHS instructions for segregation, packaging, and labeling. contact_ehs->ehs_instruct ehs_instruct->waste_pickup end Proper Disposal Complete waste_pickup->end

References

Personal protective equipment for handling PF-06465603

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for PF-06465603

This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent research compound. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and maintain a secure laboratory environment. As a potent, biologically active small molecule, this compound should be treated as potentially hazardous, and all handling should be conducted with a high degree of caution.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The required level of PPE varies depending on the specific laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent the inhalation of fine powders. - Gloves: Two pairs of nitrile gloves (double-gloving) are recommended; they should be changed immediately upon contamination.[1][2] - Eye Protection: Chemical splash goggles to ensure a complete seal around the eyes.[1] - Lab Coat: A dedicated, non-absorbent, or disposable lab coat.[1] - Ventilation: All weighing and aliquoting must be performed within a certified chemical fume hood or a powder containment hood.[1]
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves are recommended.[1] - Eye Protection: Chemical splash goggles or a face shield if there is a significant risk of splashing.[1] - Lab Coat: A standard laboratory coat.[1] - Ventilation: Work should be conducted in a chemical fume hood.[1]
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves.[1] - Eye Protection: Safety glasses with side shields.[1] - Lab Coat: A standard laboratory coat.[1] - Containment: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1]
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] - Eye Protection: Chemical splash goggles.[1] - Lab Coat: A standard laboratory coat.[1]

Operational and Disposal Plans

A clear and concise operational plan is essential for the safe management of this compound within the laboratory.

Experimental Protocols

Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Verify the recommended storage conditions on the product vial or datasheet. Typically, compounds like this compound are stored at -20°C.[2]

  • Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.

Preparation of Solutions:

  • Designated Area: All procedures involving the handling of solid this compound must be conducted in a designated area, such as a chemical fume hood.[1]

  • Weighing: Use a precision balance inside the fume hood. To prevent the generation of dust, handle the solid compound with care.[2]

  • Solvent Addition: Slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid this compound.[2]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.[1]

General Handling:

  • Avoid all contact with skin and eyes.

  • Prevent the formation of dust and aerosols.

  • Always work in a well-ventilated area, preferably a chemical fume hood.[3]

  • Keep the container tightly sealed when not in use.[3]

  • Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]

Disposal Plan

All waste materials that have been contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. These items should be placed in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any liquid waste down the drain.[2]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Chemical Fume Hood a->b c Weigh Solid Compound b->c Begin Handling in Fume Hood d Prepare Solution c->d e Perform Experiment d->e f Decontaminate Equipment e->f Post-Experiment g Dispose of Waste f->g h Remove PPE g->h i Wash Hands Thoroughly h->i

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.